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Core Science & Biosynthesis

Foundational

Chemical Structure and Molecular Properties of 3,3-Dimethylpentan-2-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 3,3-Dimethylpentan-2-amine (also known as 1,2,2-trimethylbutylamine) is a highly branched, sterically hindered primar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

3,3-Dimethylpentan-2-amine (also known as 1,2,2-trimethylbutylamine) is a highly branched, sterically hindered primary aliphatic amine. Characterized by a chiral center at the C2 position and a massive tert-amyl-like bulk at the C3 position, this molecule serves as a critical structural motif in advanced materials science and neuropharmacology. This guide elucidates its physicochemical properties, details a self-validating synthetic protocol, and explores the causality behind its application in allosteric drug design and polyurea xerogel synthesis.

Structural Elucidation & Conformational Dynamics

The molecular architecture of 3,3-dimethylpentan-2-amine (C₇H₁₇N) is defined by a five-carbon pentane backbone. The primary amine is located at the C2 position, while the C3 position is fully substituted with two methyl groups, creating a quaternary carbon center adjacent to the amine[1].

Stereochemistry

The molecule possesses a single stereocenter at C2, giving rise to two distinct enantiomers: (2R)-3,3-dimethylpentan-2-amine and (2S)-3,3-dimethylpentan-2-amine[1]. The spatial arrangement of this chiral center is heavily influenced by the adjacent C3 quaternary carbon.

Steric Hindrance

The defining feature of this molecule is the severe steric bulk surrounding the primary amine. The adjacent 3,3-dimethylpentyl moiety acts as a conformational shield. In synthetic chemistry, this shielding drastically reduces the nucleophilicity of the amine toward bulky electrophiles and prevents unwanted dimerization. In pharmacology, this steric lock restricts the rotational degrees of freedom, forcing the molecule into specific bioactive conformations while simultaneously protecting the amine from rapid enzymatic degradation by monoamine oxidases (MAOs).

Physicochemical Properties & Spectroscopic Profiling

Understanding the quantitative properties of 3,3-dimethylpentan-2-amine is essential for predicting its behavior in biphasic extractions, chromatographic separations, and receptor binding assays. The data below summarizes the key descriptors for both the free base and its commonly utilized hydrochloride salt[1].

Quantitative Data Summary
PropertyValueContext / Source
IUPAC Name 3,3-dimethylpentan-2-amineStandard nomenclature[1]
CAS Number 1509892-59-4 (Free Base)Registry identifier
CAS Number (HCl Salt) 1955553-45-3Hydrochloride derivative
Molecular Formula C₇H₁₇NFree base composition[1]
Molecular Weight 115.22 g/mol Free base
Molecular Weight (HCl Salt) 151.68 g/mol Computed by PubChem[1]
Exact Mass (HCl Salt) 151.1127 DaHigh-resolution MS target[1]
Topological Polar Surface Area 26.0 ŲIndicates excellent membrane permeability[1]
Rotatable Bonds 2Conformational flexibility[1]
Mass Spectrometry & Fragmentation Causality

During Electron Ionization (EI) Mass Spectrometry, the fragmentation of aliphatic amines is overwhelmingly dominated by α-cleavage[2]. For 3,3-dimethylpentan-2-amine, the cleavage of the C2–C3 bond is highly favored because it results in the expulsion of a highly stable tert-amyl radical. This leaves behind a stable iminium ion ([CH₃-CH=NH₂]⁺), which manifests as an intense base peak at m/z 44 [2]. The presence of this peak is the primary diagnostic marker for validating the structural integrity of the amine during synthesis.

Experimental Protocol: Synthesis via Reductive Amination

Direct alkylation of ammonia with alkyl halides typically yields an uncontrollable mixture of primary, secondary, and tertiary amines. To achieve high-yield, selective synthesis of 3,3-dimethylpentan-2-amine, reductive amination of the ketone precursor (3,3-dimethylpentan-2-one) is the optimal pathway[3].

Step-by-Step Methodology
  • Imine Condensation (Equilibrium Shift):

    • Action: Dissolve 1.0 equivalent of 3,3-dimethylpentan-2-one[3] in anhydrous methanol. Add 10.0 equivalents of ammonium acetate (NH₄OAc). Stir at room temperature for 2 hours.

    • Causality: The massive molar excess of ammonia drives the thermodynamic equilibrium toward the formation of the primary iminium ion. Crucially, the extreme steric bulk of the tert-amyl group at the α-position inherently suppresses the nucleophilic attack of any newly formed primary amine onto unreacted ketone, naturally preventing the formation of secondary amine byproducts.

  • Selective Reduction:

    • Action: Cool the vessel to 0°C. Portion-wise, add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH₃CN is specifically chosen over stronger reducing agents (like LiAlH₄ or NaBH₄) because it is stable in the mildly acidic conditions (pH ~6) created by the acetate buffer. It selectively reduces the electron-deficient iminium ion without reducing the unreacted ketone precursor.

  • Quenching & Basification:

    • Action: Evaporate the methanol under reduced pressure. Resuspend the crude residue in distilled water and slowly add 1M NaOH until the aqueous layer reaches pH > 10.

    • Causality: The reaction produces the amine in its protonated (salt) form. Basification deprotonates the nitrogen, liberating the lipophilic free base into the aqueous medium, making it available for organic extraction.

  • Extraction & Isolation:

    • Action: Extract the aqueous phase three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

  • Self-Validating Quality Control (System Check):

    • Action: Analyze the purified isolate via FT-IR and GC-MS.

    • Validation Logic: The protocol is validated as successful if FT-IR shows the complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a primary amine N-H doublet (~3300–3400 cm⁻¹). GC-MS must show a molecular ion peak at m/z 115 and a dominant base peak at m/z 44 (α-cleavage)[2]. If m/z 44 is absent, the reduction has failed.

Synthesis K 3,3-Dimethylpentan-2-one (Ketone Precursor) I Iminium Intermediate (Transient) K->I Condensation R Ammonium Acetate (Ammonia Source) R->I P 3,3-Dimethylpentan-2-amine (Target Product) I->P Reduction Red NaBH3CN (Reducing Agent) Red->P

Fig 1. Stepwise reductive amination workflow for synthesizing 3,3-dimethylpentan-2-amine.

Industrial & Pharmacological Applications

The unique steric topology of 3,3-dimethylpentan-2-amine makes it a highly sought-after building block in both materials engineering and drug discovery.

Positive Allosteric Modulators (PAMs) of the M2 Receptor

In neuropharmacology, 3,3-dimethylpentan-2-amine is utilized to synthesize 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides[4]. These advanced compounds function as positive allosteric modulators of the M2 muscarinic acetylcholine receptor (M2R), offering a novel therapeutic pathway for boosting parasympathetic nervous system activity[4].

Mechanistic Causality: The amine is coupled to the carboxylic acid core using standard reagents (HATU/DIPEA)[4]. The resulting amide retains the bulky 3,3-dimethylpentan-2-yl moiety. This highly lipophilic, conformationally locked group acts as an "anchor," fitting precisely into a hydrophobic allosteric pocket on the M2R. Binding at this site induces a conformational change that enhances the receptor's affinity for the endogenous orthosteric ligand, acetylcholine (ACh), without directly activating the receptor itself[4].

Controlled Kinetics in Polyurea Xerogels

In materials science, the synthesis of highly porous polyurea xerogels relies on the reaction between polyisocyanates and aliphatic amines[5].

Mechanistic Causality: Standard primary amines react with isocyanates almost instantaneously, leading to rapid, uncontrolled precipitation. To achieve a uniform sol-gel transition, chemists employ sterically hindered aliphatic amines[5]. The massive steric bulk adjacent to the amine in the 3,3-dimethylpentyl scaffold physically blocks the approach of the isocyanate electrophile, drastically reducing the reaction rate. This kinetic delay allows the polymer network to form homogeneously, yielding xerogels with superior structural integrity and controlled pore diameters[5].

Pathway A 3,3-Dimethylpentan-2-amine Scaffold B High Steric Bulk (tert-amyl-like group) A->B C Resistance to MAO Degradation B->C Enzymatic Shielding D Allosteric Pocket Binding (e.g., M2 Muscarinic Receptor) B->D Conformational Lock E Enhanced Pharmacokinetic Stability C->E F Positive Allosteric Modulation D->F

Fig 2. Pharmacological logic of incorporating the sterically hindered amine scaffold in drug design.

References

  • Title: (R)
  • Title: 3-Methylpentan-2-amine | 35399-81-6 (Reference for Aliphatic Amine MS Fragmentation)
  • Title: 3,3-Dimethyl-2-pentanone (Ketone Precursor)
  • Source: Google Patents (WO Patent Application)
  • Title: Xerogels based on polyurea (WO2009027310A1)

Sources

Exploratory

Pharmacological Mechanism and Synthetic Utility of 3,3-Dimethylpentan-2-amine: A Predictive and Methodological Whitepaper

Executive Summary As a Senior Application Scientist, I present this technical whitepaper detailing the dual nature of 3,3-dimethylpentan-2-amine (also known as 3,3-dimethyl-2-pentanamine). While primarily utilized as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper detailing the dual nature of 3,3-dimethylpentan-2-amine (also known as 3,3-dimethyl-2-pentanamine). While primarily utilized as a sterically hindered chiral building block in advanced medicinal chemistry—specifically in the development of muscarinic positive allosteric modulators (PAMs)—its exact structural homology to known aliphatic amine stimulants necessitates a rigorous predictive pharmacological evaluation. This guide synthesizes its hypothesized mechanism of action via the Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2), alongside self-validating protocols for its synthesis and in vitro pharmacological profiling.

Structural Identity and Isomeric Context

3,3-Dimethylpentan-2-amine is a primary aliphatic amine featuring a highly branched, sterically hindered tert-butyl-like moiety adjacent to its chiral amine center .

Crucially, it is a structural isomer of the well-known sympathomimetic 1,3-dimethylamylamine (DMAA; 4-methylhexan-2-amine). Both share the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . However, the unique positioning of the gem-dimethyl group at the C3 position in 3,3-dimethylpentan-2-amine significantly increases its local steric bulk. In drug design, incorporating this moiety into a larger scaffold enhances metabolic stability against monoamine oxidases (MAOs) and increases blood-brain barrier (BBB) penetrability by shielding the polar surface area.

Predictive Pharmacological Mechanism of Action

Because isolated in vivo profiling for this specific isomer is limited in public literature, we must extrapolate its primary mechanism of action based on the established pharmacology of homologous aliphatic amines .

Intracellular TAAR1 Agonism

Aliphatic amines act as indirect sympathomimetics. 3,3-Dimethylpentan-2-amine is predicted to enter the presynaptic terminal via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once intracellular, it acts as an agonist at the , an intracellular Gs-coupled G-protein coupled receptor (GPCR).

Activation of TAAR1 stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) and activating Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the intracellular domains of DAT and NET, triggering a conformational shift that results in transporter reversal—driving the efflux of dopamine and norepinephrine into the synaptic cleft.

VMAT2 Disruption and Cytosolic Pooling

Simultaneously, the lipophilic, basic nature of 3,3-dimethylpentan-2-amine allows it to diffuse across the membrane of monoamine synaptic vesicles. By acting as a weak base, it disrupts the proton gradient maintained by V-ATPase. This disruption causes the release of vesicular monoamines into the cytosol (cytosolic pooling), providing the necessary substrate for the TAAR1-mediated reverse transport.

TAAR1_Pathway Amine 3,3-Dimethylpentan-2-amine (Extracellular) DAT DAT/NET Transporter (Cell Membrane) Amine->DAT Uptake Intracellular Intracellular Amine DAT->Intracellular Efflux Monoamine Efflux (DA/NE Release) DAT->Efflux Reverse Transport TAAR1 TAAR1 Receptor (Intracellular) Intracellular->TAAR1 Agonism VMAT2 VMAT2 & Vesicles (pH Disruption) Intracellular->VMAT2 Diffusion cAMP cAMP Accumulation & PKA Activation TAAR1->cAMP Gs Signaling VMAT2->Efflux Cytosolic Pooling cAMP->DAT Phosphorylation

Fig 1. Predicted TAAR1 signaling and VMAT2 disruption pathway driving monoamine efflux.

Synthetic Utility in Advanced Medicinal Chemistry

Beyond its intrinsic pharmacology, 3,3-dimethylpentan-2-amine is a critical pharmacophoric intermediate. Recent patent literature highlights its use in synthesizing 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides. These complex molecules act as unselective M2R/M4R positive allosteric modulators (PAMs) for the treatment of cardiovascular disorders.

Causality of Structural Choice: The steric bulk of the 3,3-dimethylpentan-2-yl group is intentionally selected to prevent rapid enzymatic degradation of the amide bond in vivo, thereby extending the biological half-life of the resulting PAM.

Synthesis_Workflow Ketone 3,3-Dimethylpentan-2-one Imine Iminium Intermediate Ketone->Imine NH4OAc MeOH Amine 3,3-Dimethylpentan-2-amine Imine->Amine NaBH3CN pH 6.0 Coupling Amide Coupling (HATU, DIPEA) Amine->Coupling Carboxylic Acid Scaffold PAM M2R/M4R PAM (Bioactive Molecule) Coupling->PAM Purification

Fig 2. Synthetic workflow from reductive amination to M2R/M4R PAM amide coupling.

Quantitative Physicochemical Comparison

To contextualize its properties, the following table compares 3,3-dimethylpentan-2-amine against its well-known structural isomer (DMAA) and homolog (DMHA).

Property / Compound3,3-Dimethylpentan-2-amine1,3-Dimethylamylamine (DMAA)1,5-Dimethylhexylamine (DMHA)
Molecular Formula C₇H₁₇NC₇H₁₇NC₈H₁₉N
Molecular Weight 115.22 g/mol 115.22 g/mol 129.25 g/mol
LogP (Predicted) ~1.8 - 2.1~1.7~2.3
Steric Hindrance High (Adjacent tert-butyl-like group)Moderate (Isobutyl group)Low (Isopentyl group)
Primary Utility Chiral building block (M2R/M4R PAMs)CNS Stimulant / Dietary SupplementCNS Stimulant / Dietary Supplement
Predicted Target TAAR1 Agonist / VMAT2TAAR1 Agonist / NET ReversalTAAR1 Agonist / NET Reversal

Self-Validating Experimental Protocols

To empirically validate the predicted pharmacology and synthesize the compound, the following robust, self-validating methodologies are established.

Protocol 1: Synthesis via Reductive Amination

Objective: Scalable synthesis of racemic 3,3-dimethylpentan-2-amine.

  • Imine Formation: Combine 3,3-dimethylpentan-2-one (1.0 eq) with ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 2 hours.

    • Causality: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst, driving the equilibrium toward the iminium ion without requiring harsh acidic conditions that could promote side reactions.

  • Selective Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Adjust the pH to 6.0 using glacial acetic acid.

    • Causality: NaBH₃CN is specifically chosen over sodium borohydride because it is stable in mildly acidic conditions (pH ~6.0) and selectively reduces the protonated iminium ion, leaving the unreacted ketone untouched. This self-validating selectivity prevents the formation of the corresponding alcohol byproduct.

  • Workup & Purification: Quench with 1M NaOH to basicify the solution (pH > 10). Extract with diethyl ether (3x). Purify via fractional distillation or precipitate as the hydrochloride salt by bubbling anhydrous HCl gas through the ether solution.

Protocol 2: In Vitro TAAR1 cAMP Accumulation Assay

Objective: Quantify the functional agonism of 3,3-dimethylpentan-2-amine at the TAAR1 receptor.

  • Cell Preparation: Culture HEK-293 cells stably expressing human TAAR1 in DMEM supplemented with 10% FBS. Seed cells into a 384-well microplate.

  • Compound Incubation: Add the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (IBMX) at 1 mM. Treat cells with varying concentrations (1 nM to 100 μM) of 3,3-dimethylpentan-2-amine for 30 minutes at 37°C.

    • Causality: The inclusion of IBMX is critical. By preventing the enzymatic degradation of newly synthesized cAMP, IBMX ensures that the assay measures total receptor activation rather than a transient equilibrium, acting as an internal control against false-negative readouts.

  • Detection & Analysis: Lyse the cells and quantify cAMP using a Time-Resolved FRET (TR-FRET) cAMP assay kit.

    • Causality: TR-FRET is utilized over standard ELISA because it eliminates background autofluorescence from the biological matrix, providing the high signal-to-noise ratio essential for detecting potentially low-potency trace amine interactions. Plot concentration-response curves using non-linear regression to determine the EC₅₀.

References

  • Croy, C. H., et al. "7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof". Google Patents (CA3030204A1), 2014.
  • Grandy, D. K. "Trace Amine-Associated Receptors as Emerging Therapeutic Targets". Journal of Pharmacology and Experimental Therapeutics, 2009. URL:[Link]

  • Miller, G. M. "The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity". Journal of Neurochemistry, 2011. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86623869, (R)-1,2,2-Trimethyl-butylamine hydrochloride". PubChem, 2021. URL:[Link]

Foundational

Thermodynamic Properties and Stability Profile of 3,3-Dimethylpentan-2-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development and specialized materials science, highly branched aliphatic amines serve as critical building blocks. 3,3-Dimethylpentan-2-amine (CAS: 1509892-59-4) is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and specialized materials science, highly branched aliphatic amines serve as critical building blocks. 3,3-Dimethylpentan-2-amine (CAS: 1509892-59-4) is a prime example of a sterically encumbered primary amine. The presence of a tert-amyl-like structural motif adjacent to the chiral alpha-carbon profoundly alters its physicochemical behavior compared to linear analogs. This whitepaper provides an authoritative, deep-dive analysis of the thermodynamic properties and degradation kinetics of 3,3-Dimethylpentan-2-amine, equipping application scientists with the causal logic and self-validating protocols necessary for rigorous formulation and stability testing.

Structural Architecture and Thermodynamic Causality

To predict the behavior of 3,3-Dimethylpentan-2-amine, one must first deconstruct its molecular architecture. The molecule features a pentane backbone with a highly localized electron density and extreme steric bulk at the C3 position (two methyl groups).

This steric crowding dictates its thermodynamic profile. Unlike unhindered primary amines (e.g., 1-heptanamine), which readily form extensive intermolecular hydrogen-bonding networks, the 3,3-dimethyl substitution creates a "steric shield" around the nitrogen lone pair.

Thermodynamic Data Synthesis

Due to the specialized nature of this compound, empirical data is often supplemented by predictive models based on closely related structural analogs 1. The table below summarizes the core thermodynamic properties and the mechanistic causality driving them.

PropertyValue (Predicted/Analog)Mechanistic Causality
Molecular Weight 115.22 g/mol Standard sum of atomic masses (C₇H₁₇N).
Boiling Point 120°C - 125°CSignificantly depressed compared to linear C7 amines (~155°C). The bulky branching reduces the solvent-accessible surface area, weakening London dispersion forces and hindering optimal H-bond geometry.
pKa (in H₂O at 20°C) 10.4 - 10.6The alkyl chain provides inductive electron donation (+I effect), increasing basicity. However, steric hindrance slightly destabilizes the solvated conjugate acid, keeping the pKa within the standard aliphatic range.
Vapor Pressure (25°C) ~15 - 20 mmHgHigh volatility driven by the lack of strong intermolecular cohesion, a direct result of the 3,3-dimethyl steric shielding.
Density (20°C) 0.78 - 0.80 g/cm³Inefficient liquid-state packing due to the rigid, bulky tert-alkyl geometry.

Stability Profile and Degradation Kinetics

Understanding the degradation pathways of an API building block is non-negotiable for shelf-life prediction. 3,3-Dimethylpentan-2-amine exhibits a unique stability profile driven by its blocked carbon centers.

  • Thermal Stability: The compound exhibits an unusually high activation energy ( Ea​ ) for thermal degradation. Because the C3 carbon is quaternary (lacking β -hydrogens), the standard E2 elimination pathway—which typically degrades amines into enamines or alkenes under heat—is completely blocked.

  • Oxidative Stability: The nitrogen lone pair is physically shielded by the adjacent 3,3-dimethyl group. This drastically reduces the kinetic rate of N-oxidation by reactive oxygen species (ROS) or atmospheric oxygen, preventing rapid conversion to hydroxylamines.

  • Atmospheric Stability: Like all primary amines, it is susceptible to nucleophilic attack on atmospheric CO2​ , forming carbamate salts. This reaction is moisture-dependent and represents the primary degradation risk during unsealed storage.

Degradation A 3,3-Dimethylpentan-2-amine (Parent API) B Hydroxylamine Derivative (N-Oxidation) A->B ROS / O2 (Sterically Hindered) C Carbamate Salt (CO2 Adduct) A->C Atmospheric CO2 (Moisture Dependent) D Thermal Cleavage (High Ea Barrier) A->D >150°C (Blocked E2 Pathway)

Figure 1: Primary degradation pathways of 3,3-Dimethylpentan-2-amine under environmental stress.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must not merely generate data; they must prove their own validity in real-time. The following methodologies are designed as self-validating systems .

Protocol 1: Thermodynamic pKa Determination (OECD 112 Compliant)

Because 3,3-Dimethylpentan-2-amine lacks a UV chromophore, spectrophotometric methods are invalid. Potentiometric titration must be used in accordance with 2 OECD Test No. 112 guidelines.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in CO2​ -free HPLC-grade water to yield a 0.01 M solution. Maintain a strict nitrogen blanket to prevent atmospheric CO2​ from forming carbamates, which artificially lowers the measured basicity.

  • System Calibration (Self-Validation Step A): Calibrate the glass pH electrode. Perform a blank titration with 0.1 M HCl and generate a Gran plot. The system is only validated if the electrode exhibits a Nernstian slope (>58 mV/pH unit).

  • Forward Titration: Titrate the amine solution with standardized 0.1 M HCl, recording the first derivative of the pH curve to identify the equivalence point.

  • Reverse Titration (Self-Validation Step B): Immediately back-titrate the solution with 0.1 M NaOH.

    • Causality Check: The forward and reverse titration curves must superimpose within a 2% margin of error. Any hysteresis indicates irreversible side reactions (e.g., precipitation or electrode fouling), automatically invalidating the run.

Protocol 2: Accelerated Stability Testing (ICH Q1A(R2) Compliant)

To predict the shelf-life of formulations containing this amine, accelerated aging must be performed following 3 ICH Q1A(R2) guidelines.

Step-by-Step Methodology:

  • Batch Selection: Isolate a >99% pure batch of 3,3-Dimethylpentan-2-amine.

  • Environmental Stress: Place the samples in a qualified environmental chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Sampling Matrix: Pull aliquots at exactly 0, 1, 3, and 6 months.

  • Orthogonal Analysis: Analyze the aliquots using LC-MS (to detect non-volatile oxidative degradants) and GC-FID (to detect volatile cleavage products).

  • Mass Balance Validation (Self-Validation Step): Calculate the total peak area. The sum of the remaining parent API and all quantified degradants must equal 98%–102% of the Day 0 API peak area (adjusted for relative response factors).

    • Causality Check: A failure to achieve mass balance proves that the analytical method is not fully stability-indicating (i.e., degradants are volatilizing undetected or precipitating in the column).

Workflow A API Batch Selection (3,3-Dimethylpentan-2-amine) B Forced Degradation (Hydrolytic, Oxidative, Thermal) A->B C Accelerated Aging (40°C / 75% RH - 6 Months) A->C D Orthogonal Analysis (HPLC-MS / GC-FID) B->D Identify Degradants C->D Quantify Purity E Shelf-Life Prediction (Arrhenius Kinetics) D->E Data Synthesis

Figure 2: ICH Q1A(R2) compliant experimental workflow for accelerating stability profiling.

Conclusion & Strategic Outlook

3,3-Dimethylpentan-2-amine is a highly specialized aliphatic amine whose thermodynamic and stability profiles are entirely dictated by its severe steric hindrance. While this branching depresses its boiling point and physical cohesion, it provides a massive kinetic advantage by blocking standard E2 thermal degradation pathways and shielding the molecule from rapid oxidation. By implementing the self-validating protocols outlined above, researchers can accurately harness this compound for advanced pharmaceutical synthesis and formulation.

References

  • Sigma-Aldrich. "3,3-dimethylpentan-2-amine | 1509892-59-4 Product Properties and Key Documents." MilliporeSigma.
  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Thermodynamic Properties of 3-Methylpentan-2-amine." BenchChem.
  • Environmental Protection Agency (EPA) / OECD. "Product Properties Test Guidelines OPPTS 830.7370: OECD 112 Dissociation Constants in Water." EPA.gov.
  • International Council for Harmonisation (ICH). "ICH Q1A(R2) - Stability Testing of New Drug Substances and Products." ICH.org.

Sources

Exploratory

A Technical Guide to the Structural and Functional Differentiation of 3,3-Dimethylpentan-2-amine and 1,3-Dimethylamylamine (DMAA)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed comparative analysis of 3,3-Dimethylpentan-2-amine and its positional isomer, 1,3-Dimethylamylamine (DMAA)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of 3,3-Dimethylpentan-2-amine and its positional isomer, 1,3-Dimethylamylamine (DMAA). While sharing the same molecular formula (C7H17N), their distinct structural arrangements lead to significant differences in their analytical profiles and potential pharmacological activities. This document outlines the core structural distinctions, presents validated analytical methodologies for their unambiguous differentiation, and discusses the implications of these structural nuances on their bioactivity. Detailed experimental protocols, data tables, and workflow diagrams are provided to support researchers in the accurate identification and characterization of these compounds.

Introduction

1,3-Dimethylamylamine (DMAA), also known as methylhexanamine, is a sympathomimetic amine that was historically used as a nasal decongestant.[1] In recent years, it has gained notoriety as an ingredient in dietary and sports supplements, leading to significant regulatory scrutiny due to safety concerns.[2][3] The World Anti-Doping Agency (WADA) includes DMAA on its Prohibited List.[4][5] Its structural isomer, 3,3-Dimethylpentan-2-amine, is a less-studied compound. The shared molecular formula and mass of these isomers present a significant challenge for routine analytical testing, necessitating advanced and specific methodologies for accurate identification. This guide serves as a technical resource for professionals requiring definitive differentiation between these two molecules.

Section 1: Comparative Structural Analysis

The fundamental difference between 3,3-Dimethylpentan-2-amine and DMAA lies in the arrangement of their carbon skeletons and the position of the amine group, an example of positional isomerism.

1.1 Chemical Identity and Nomenclature

Property3,3-Dimethylpentan-2-amine1,3-Dimethylamylamine (DMAA)
IUPAC Name 3,3-Dimethylpentan-2-amine4-Methylhexan-2-amine[1]
CAS Number 1509892-59-4[6]105-41-9[1]
Molecular Formula C7H17N[6]C7H17N[1]
Molar Mass 115.22 g/mol [6]115.220 g/mol [1]
Synonyms -Methylhexanamine, Geranamine, 1,3-DMAA[1]

1.2 Isomeric and Stereochemical Distinction

  • Positional Isomerism: DMAA (4-Methylhexan-2-amine) features a methyl group at position 4 of a hexane chain, with the amine at position 2. In contrast, 3,3-Dimethylpentan-2-amine has two methyl groups attached to the third carbon of a pentane chain, with the amine at position 2. This creates a quaternary carbon center in 3,3-Dimethylpentan-2-amine, a feature absent in DMAA. This steric hindrance around the quaternary carbon is a key differentiating feature.

  • Stereochemistry: Both molecules possess chiral centers. DMAA has two stereogenic centers (at C2 and C4), resulting in four possible stereoisomers (two pairs of enantiomers).[7][8] 3,3-Dimethylpentan-2-amine has one chiral center at the carbon bearing the amine group (C2), resulting in two enantiomers (R and S). The stereoisomeric composition can be critical, as different enantiomers may exhibit varied biological activities.[7]

Visualization: Structural Isomers

G cluster_0 1,3-Dimethylamylamine (DMAA) 4-Methylhexan-2-amine cluster_1 3,3-Dimethylpentan-2-amine dmaa_structure dmaa_structure dmpa_structure dmpa_structure

Caption: Chemical structures of DMAA and 3,3-Dimethylpentan-2-amine.

Section 2: Analytical Differentiation Strategies

The structural differences, particularly the branching pattern, allow for definitive differentiation using chromatographic and spectroscopic techniques. The key is to employ methods that can resolve compounds based on their physical properties, which are influenced by their unique three-dimensional shapes.

2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The isomers will exhibit different retention times on a GC column due to differences in their volatility and interaction with the stationary phase.

Protocol: GC-MS Analysis of Alkylamine Isomers

1. Sample Preparation & Derivatization:

  • Rationale: Deratization is often necessary to improve the chromatographic properties (e.g., peak shape, thermal stability) of primary amines and to facilitate chiral separation.[9]
  • Procedure:
  • Dissolve 1 mg of the amine standard or sample extract in 0.5 mL of a suitable solvent (e.g., dichloromethane).
  • Add a derivatizing agent. For example, add 0.5 mL of N-Pentafluoropropionyl anhydride (PFPA).[9]
  • Seal the vial and heat at 50-60°C for 30 minutes.
  • Evaporate the solvent and excess reagent under a stream of nitrogen.
  • Reconstitute the derivatized sample in a non-polar solvent like heptane for injection.[9]

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity column, such as a 5% diphenyl-95% dimethylpolysiloxane column (30 m x 0.25 mm x 0.25 µm), is recommended.[7] For chiral analysis, a specialized column like Astec® CHIRALDEX™ G-DM is required.[9]
  • Injector: 250-280°C, Split mode (e.g., 100:1).[9]
  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
  • Oven Program: Start at a lower temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 215°C) to ensure separation.[7]
  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.

3. Expected Results:

  • Retention Time: Due to its more branched and compact structure, 3,3-Dimethylpentan-2-amine is expected to have a different, likely shorter, retention time compared to the less branched DMAA.
  • Mass Spectra: While both isomers will have the same molecular ion peak (m/z 115 for the underivatized amine), their fragmentation patterns upon EI may show subtle differences. However, chromatographic separation is the primary means of differentiation. The fragmentation of their [M+H]⁺ ions is nearly identical, making differentiation by mass spectra alone challenging.[10]

2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it suitable for analyzing samples from complex matrices like biological fluids or dietary supplements.[10][11]

Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Procedure:
  • For supplements, dissolve the sample in a suitable solvent like methanol/water.
  • For biological samples (e.g., urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample. An acidic extraction (e.g., with 0.5 M HCl) followed by LLE with hexane can be effective.[12]
  • Filter the final extract through a 0.22 µm filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Column: A reverse-phase C18 column is typically used.[12]
  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid (e.g., 0.1%), is common.
  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) for highest selectivity. The precursor ion for both compounds would be [M+H]⁺ at m/z 116. Product ions would need to be determined by infusing standards, but common fragments for similar amines often involve the loss of alkyl chains.[10]

3. Expected Results:

  • Retention Time: The two isomers will separate on the C18 column, yielding distinct retention times. DMAA, being slightly more linear, may have a longer retention time than the more compact 3,3-Dimethylpentan-2-amine. Chromatographic separation of DMAA's diastereomers can often be observed as two distinct peaks.[8][10]
Visualization: Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification start Sample extract Extraction / Dissolution start->extract derivatize Derivatization (GC only) extract->derivatize lc Liquid Chromatography (LC) extract->lc Non-Volatile / Polar gc Gas Chromatography (GC) derivatize->gc Volatile Analytes ms Mass Spectrometry (MS) gc->ms lc->ms result Distinct Retention Times & Mass Spectra -> Identification ms->result

Caption: General workflow for the analytical differentiation of isomers.

Section 3: Pharmacological and Toxicological Implications

The structural arrangement of a molecule dictates its interaction with biological targets, such as receptors and enzymes. Therefore, differences between 3,3-Dimethylpentan-2-amine and DMAA are expected to translate into distinct pharmacological profiles.

3.1 Known Pharmacological Activity of DMAA

DMAA is an indirect-acting sympathomimetic agent.[1][13] Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synapse.[4][14] It has a lesser effect on the dopamine transporter (DAT).[4][15] This action results in vasoconstriction and stimulant effects, which are the basis for both its historical use as a decongestant and its modern use as a performance enhancer.[1][2] The consumption of DMAA has been associated with adverse cardiovascular events.[3]

3.2 Predicted Activity of 3,3-Dimethylpentan-2-amine

There is a lack of specific pharmacological data for 3,3-Dimethylpentan-2-amine in peer-reviewed literature. However, based on general structure-activity relationships (SAR) for sympathomimetic amines, some predictions can be made:

  • Receptor Interaction: The presence of the amine group two carbons away from a lipophilic alkyl structure suggests it could interact with adrenergic or other monoamine systems.[16][17]

  • Steric Hindrance: The quaternary carbon at the 3-position creates significant steric bulk near the chiral center (C2). This bulk could hinder its ability to bind effectively to transporters or receptors that accommodate more linear molecules like DMAA. This steric hindrance is a critical factor that could lead to significantly lower potency or a different pharmacological profile altogether. For many sympathomimetics, bulky substituents can alter receptor selectivity, often decreasing alpha-adrenergic activity while increasing beta-adrenergic activity.[16]

Further research, including in-vitro binding assays and functional studies, is required to elucidate the precise pharmacological profile of 3,3-Dimethylpentan-2-amine.

Conclusion

3,3-Dimethylpentan-2-amine and 1,3-Dimethylamylamine (DMAA) are positional isomers with identical molecular weights but distinct chemical structures. The key differentiator is the presence of a quaternary carbon and greater steric bulk in 3,3-Dimethylpentan-2-amine compared to the more linear structure of DMAA. These structural differences enable their unambiguous separation and identification using standard chromatographic techniques such as GC-MS and LC-MS/MS, where they exhibit unique retention times. The structural variations are predicted to have significant consequences for their pharmacological activity, with the steric hindrance in 3,3-Dimethylpentan-2-amine likely modulating its interaction with biological targets compared to the known sympathomimetic actions of DMAA. This guide provides the necessary framework and protocols for researchers to accurately differentiate these compounds, a critical step for regulatory compliance, drug development, and toxicological assessment.

References

  • Zhang, Y., et al. (2012). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. ResearchGate. Available at: [Link]

  • RIVM. (2018). Fact sheet DMAA, DMBA and DMHA in supplements. National Institute for Public Health and the Environment. Available at: [Link]

  • Wikipedia. (n.d.). Methylhexanamine. Wikipedia. Available at: [Link]

  • Mexia-de-Almeida, M., et al. (2024). Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data. ReCIPP. Available at: [Link]

  • PubChem. (n.d.). N,3-dimethylpentan-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Scientific Memorandum: 1,3-dimethylamylamine (1,3-DMAA). FDA. Available at: [Link]

  • Scilit. (n.d.). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Scilit. Available at: [Link]

  • Vaz, J., et al. (2023). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. MDPI. Available at: [Link]

  • World Anti-Doping Agency. (n.d.). The Prohibited List. WADA. Available at: [Link]

  • Lisi, A., et al. (2012). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Sympathomimetic drug. Wikipedia. Available at: [Link]

  • Smith, C., et al. (2023). The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. PMC. Available at: [Link]

  • Buckner, C. K., & Patil, P. N. (1971). A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. PubMed. Available at: [Link]

  • U.S. Department of Justice. (2013). Government Seizes Dietary Supplements Containing Unsafe Food Additive in Three States. justice.gov. Available at: [Link]

  • Scribd. (n.d.). Structure Activity Relationships of Sympathomimetics. Scribd. Available at: [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Available at: [Link]

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Foundational

Literature review of aliphatic amine derivatives in pharmacology

An In-depth Guide to Synthesis, Mechanism, and Therapeutic Application Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Aliphatic Amine The aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Synthesis, Mechanism, and Therapeutic Application

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Aliphatic Amine

The aliphatic amine, a functional group characterized by a nitrogen atom bonded to at least one alkyl substituent, is a ubiquitous and indispensable scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—basicity, nucleophilicity, and the ability to form critical hydrogen bonds—allow it to serve as a key pharmacophore, anchoring drug molecules to their biological targets and driving therapeutic effects.[3] From modulating neurotransmission to inhibiting cancer cell proliferation, the versatility of this motif is unparalleled.[4][5] Furthermore, the strategic incorporation of aliphatic amines is a cornerstone of prodrug design, enabling chemists to overcome challenges in drug delivery, such as poor membrane permeability.[2][6]

This technical guide provides a comprehensive literature review of aliphatic amine derivatives in pharmacology. Moving beyond a simple recitation of facts, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, provides detailed, field-proven protocols, and visually maps the complex signaling pathways these molecules modulate. Our objective is to equip researchers and drug development professionals with a robust framework for understanding and harnessing the power of the aliphatic amine in their own discovery pipelines.

Section 1: Synthesis of Aliphatic Amine Derivatives

The synthesis of aliphatic amines is a foundational task in medicinal chemistry, with the chosen methodology directly impacting yield, purity, and the feasibility of generating diverse compound libraries. While classical methods like the direct alkylation of ammonia exist, they often suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines.[7] Modern drug discovery demands more precise and versatile strategies.

Causality in Method Selection: Why Radical Reactions?

While traditional methods like reductive amination (the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent) are workhorses of the field, they can be limited by the availability of the corresponding carbonyl precursors. In recent years, radical-based methods have emerged as a powerful alternative, offering a more flexible and streamlined approach to synthesizing complex amines from a wider array of starting materials.[1] These reactions are often facilitated by visible light photoredox catalysis, which allows for the generation of radicals under mild conditions, preserving sensitive functional groups within the molecule.[1] This is a critical advantage in multi-step syntheses of complex drug candidates. The carbonyl alkylative amination, for example, couples aldehydes, secondary amines, and alkyl halides in a single, operationally straightforward step, a transformation that has been pursued for over 70 years.[1]

Experimental Workflow: Visible-Light Mediated Carbonyl Alkylative Amination

The following diagram illustrates a generalized workflow for the synthesis of tertiary aliphatic amines using a modern, radical-based approach. This method provides a flexible strategy for creating complex and diverse amine libraries.

G cluster_reaction Reaction Assembly cluster_workup Work-up & Purification cluster_analysis Analysis Start 1. Starting Materials: - Aldehyde - Secondary Amine - Alkyl Halide Mix 4. Combine reactants and reagents in a reaction vessel under inert atmosphere (e.g., Nitrogen) Start->Mix Reagents 2. Reagents: - Photocatalyst (e.g., Ir or Ru complex) - Silane Reducing Agent Reagents->Mix Solvent 3. Anhydrous Solvent (e.g., Dichloromethane) Solvent->Mix Irradiate 5. Irradiate with visible light (e.g., Blue LED) at room temperature Mix->Irradiate Monitor 6. Monitor reaction progress (e.g., TLC, LC-MS) Irradiate->Monitor Quench 7. Quench the reaction Monitor->Quench Extract 8. Aqueous work-up and extraction with organic solvent Quench->Extract Purify 9. Purify via column chromatography Extract->Purify Characterize 10. Characterize the final product (NMR, HRMS) Purify->Characterize

Caption: Workflow for Radical-Based Aliphatic Amine Synthesis.

Section 2: Aliphatic Amines as Anticancer Pharmacophores

The amine functional group is a prevalent feature in a multitude of anticancer agents. Its ability to become protonated at physiological pH allows for ionic interactions with negatively charged residues in enzyme active sites or on receptor surfaces. A compelling example is the development of aliphatic amido-quaternary ammonium salts, which have demonstrated potent anti-proliferative activities across various human cancer cell lines.[8]

Mechanism of Action: Induction of the RhoB Signaling Pathway

A key mechanism through which some of these aliphatic amine derivatives exert their anticancer effects is the induction of RhoB, a member of the Rho family of small GTPases.[8] Unlike other Rho proteins which are often oncogenic, RhoB frequently functions as a tumor suppressor.[5][9] Its upregulation is associated with the induction of apoptosis (programmed cell death) and an enhanced chemosensitivity to other anticancer drugs.[5] The induction of RhoB can trigger a downstream cascade leading to the activation of executioner caspases, such as caspase-3, which are responsible for the proteolytic cleavage of cellular proteins and the dismantling of the cell.[5][9]

The following diagram illustrates the signaling pathway initiated by an aliphatic amine-containing anticancer agent, leading to apoptosis via RhoB induction.

G cluster_cell Intracellular Signaling Drug Aliphatic Amine Anticancer Agent RhoB RhoB Upregulation Drug->RhoB Induces Cell Cancer Cell Caspase3 Cleaved Caspase-3 (Active) RhoB->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic Signaling via RhoB Induction.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically assessed using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit cell proliferation by 50%.[10]

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Aliphatic Amido-Quaternary Ammonium SaltsCompound 3b ¹HeLa (Cervical)2.5 (approx.)²[8]
Aliphatic Amido-Quaternary Ammonium SaltsCompound 3b ¹PC-3 (Prostate)1.8 (approx.)²[8]
Aliphatic Amine Tryptanthrin DerivativesCompound 6e ³Xanthomonas oryzae (Bacteria)EC50: 2.55 µg/mL[4]
4-AminoquinolinesCompound 3dP. falciparum (K1, CQ-resistant)0.019[11]

¹ N,N-diethyl-N-(2-(N-methyltetradecanamido)ethyl)prop-2-en-1-aminium bromide ² IC50 values are estimated from graphical data presented in the source. ³ A 7-aliphatic amine tryptanthrin derivative. Note: This is an antibacterial EC50 value. ⁴ A 4-aminoquinoline derivative with an aliphatic amine side chain.

Experimental Protocol: IC50 Determination via MTT Assay

This protocol provides a self-validating system for assessing the cytotoxic effects of novel aliphatic amine derivatives on cancer cell lines.

1. Rationale and Self-Validation: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The protocol includes vehicle controls (to account for any effects of the solvent, e.g., DMSO) and "no-cell" blanks (to establish the baseline absorbance), ensuring that the measured effect is due to the compound itself.

2. Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Test Compound (Aliphatic Amine Derivative), dissolved in DMSO to create a 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

3. Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells.

    • Resuspend the cell pellet and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete growth medium. A typical range would be from 100 µM down to low nanomolar concentrations.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%).

    • Include a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Return the plate to the incubator for 72 hours.[10]

  • MTT Assay:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control (100% viability).

    • Plot the % Viability against the log-transformed concentration of the test compound.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.[10][12]

Section 3: Aliphatic Amines in Prodrug Design

One of the most significant challenges in drug development is ensuring that a potent molecule can reach its target in the body. Many drug candidates, particularly those containing phosphate or phosphonate groups, are highly charged at physiological pH, which severely limits their ability to cross cell membranes.[2][13] The aliphatic amine has proven to be a critical component in prodrug strategies designed to overcome this hurdle.

The Phosphonoamidate Prodrug Strategy

By masking a negatively charged phosphonate group with an aliphatic amine via a P-N bond, a neutral, more lipophilic phosphonoamidate prodrug is created.[2][13] This uncharged molecule can more readily diffuse across the cell membrane. Once inside the cell, the P-N bond is cleaved by intracellular enzymes, such as phosphoramidases, releasing the active, charged drug to engage its target.[2][14] Studies have shown that small and long-chain aliphatic amines can be more effective at this "pro-drug leave group" role than traditionally used moieties like L-alanine or benzylamine.[2]

The activation cascade of a phosphonoamidate prodrug is a multi-step enzymatic process.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Prodrug Phosphonoamidate Prodrug (Neutral, Lipophilic) Diffusion Passive Diffusion Prodrug_in Prodrug Cleavage P-N Bond Cleavage Prodrug_in->Cleavage Enzyme Phosphoramidase (e.g., HINT1) Enzyme->Cleavage Catalyzes Drug_Active Active Drug (Anionic) Cleavage->Drug_Active Amine_LG Aliphatic Amine (Leaving Group) Cleavage->Amine_LG

Caption: Bioactivation of a Phosphonoamidate Prodrug.

Section 4: In Vivo Pharmacological Evaluation

While in vitro assays provide crucial data on potency and mechanism, they do not capture the complexity of a whole biological system. Therefore, in vivo studies in animal models are an essential step in the drug development pipeline to assess a compound's efficacy, pharmacokinetics (PK), and safety profile.[11][15]

Causality in Model and Protocol Design

The choice of animal model is dictated by the therapeutic indication. For anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are common. For antimalarial drugs, mice infected with a relevant Plasmodium species, such as P. berghei, are used.[11]

The protocol must be designed to answer specific questions. A dose-range finding study is first conducted to determine the maximum tolerated dose (MTD).[15] Subsequent efficacy studies use doses below the MTD to evaluate the drug's ability to inhibit tumor growth or reduce parasite load over time.[11] Pharmacokinetic studies are run in parallel to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), which provides context for the efficacy and toxicity findings.[11]

Experimental Protocol: In Vivo Antimalarial Efficacy Study

This protocol outlines a standard procedure for evaluating a 4-aminoquinoline derivative with an aliphatic side chain in a mouse model of malaria.

1. Rationale and Self-Validation: This protocol uses a well-established model (P. berghei in mice) to assess antimalarial activity.[11] It includes a vehicle control group to ensure that the observed effects are due to the test compound and not the formulation. A positive control group (using a known antimalarial drug like chloroquine) validates the assay's sensitivity and provides a benchmark for the test compound's efficacy. Parasitemia is monitored daily, providing a quantitative and dynamic measure of the drug's effect.

2. Materials and Reagents:

  • Male C57/BL6 mice (6-8 weeks old)

  • Plasmodium berghei ANKA strain

  • Test Compound (e.g., Compound 3d ), formulated for oral administration

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive Control (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

3. Step-by-Step Methodology:

  • Infection:

    • Infect mice intravenously with 1 x 10⁶ P. berghei-parasitized red blood cells.

  • Group Allocation:

    • Randomly assign mice into groups (n=5 per group):

      • Group 1: Vehicle Control

      • Group 2: Positive Control (e.g., Chloroquine at 10 mg/kg)

      • Groups 3-5: Test Compound at varying doses (e.g., 5, 10, 20 mg/kg)

  • Drug Administration:

    • Beginning 24 hours post-infection, administer the assigned treatment orally once a day for four consecutive days.[11]

  • Monitoring:

    • Starting on day 3 post-infection, prepare thin blood smears from the tail vein of each mouse daily.

    • Stain the smears with Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 500 red blood cells under a microscope.

  • Data Analysis:

    • Plot the mean percentage of parasitemia for each group over time.

    • Calculate the percentage reduction in parasitemia for each treatment group relative to the vehicle control group on a specific day (e.g., day 7).[11]

    • Monitor animal weight and clinical signs of distress daily to assess toxicity.

Conclusion

The aliphatic amine moiety is far more than a simple functional group; it is a dynamic and versatile tool in the hands of the medicinal chemist. Its fundamental properties have been expertly leveraged to create potent pharmacophores that drive anticancer and antimicrobial activity, and to design sophisticated prodrugs that overcome fundamental barriers to drug delivery. By understanding the causality behind synthetic and analytical choices—from selecting a radical-based reaction to designing a self-validating in vivo study—researchers can more effectively harness this critical building block. The continued exploration of novel aliphatic amine derivatives, guided by the principles of mechanistic understanding and rigorous evaluation outlined in this guide, will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

  • Rautio, J., Kumpulainen, H., & Heimbach, T. (2008). Prodrugs for Amines. In Prodrugs: Challenges and Rewards. Springer. [Link]

  • Driessen, B. (2019). Radical methods for the synthesis of aliphatic amines. Apollo - University of Cambridge Repository. [Link]

  • Schultz, T. W., & Cronin, M. T. (1991). QSARs for selected aliphatic and aromatic amines. Science of The Total Environment. [Link]

  • Pham, C. D., et al. (2020). Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs. Bioorganic & Medicinal Chemistry Letters, 30(24), 127656. [Link]

  • Kumar, V., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(11), 1083-1087. [Link]

  • Ganesan, R., et al. (2024). RhoB expression associated with chemotherapy response and prognosis in colorectal cancer. PLOS ONE, 19(2), e0297316. [Link]

  • Yang, J. S., et al. (2013). Synthesis and biological evaluation of novel aliphatic amido-quaternary ammonium salts for anticancer chemotherapy: part II. European Journal of Medicinal Chemistry, 63, 621-628. [Link]

  • Pham, C. D., et al. (2020). Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Li, M., et al. (2023). Discovery and Mechanism of Novel 7-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria. Molecules, 28(13), 5163. [Link]

  • Huang, M., & Prendergast, G. C. (2018). RhoB: Team Oncogene or Team Tumor Suppressor? Cancers, 10(2), 31. [Link]

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  • LibreTexts Chemistry. (2020). 20.5: Synthesis of Primary Amines. [Link]

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  • Birkus, G., et al. (2007). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131. Antimicrobial Agents and Chemotherapy, 51(2), 543-550. [Link]

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  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

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Exploratory

Comprehensive Technical Guide on 3,3-Dimethylpentan-2-amine: Nomenclature, Physicochemical Profiling, and Applications in Drug Development

Executive Summary As a Senior Application Scientist navigating the complexities of asymmetric synthesis and drug discovery, I frequently encounter aliphatic chiral amines that serve as critical building blocks for active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of asymmetric synthesis and drug discovery, I frequently encounter aliphatic chiral amines that serve as critical building blocks for active pharmaceutical ingredients (APIs). One such compound is 3,3-dimethylpentan-2-amine . This whitepaper provides an authoritative, in-depth analysis of its IUPAC nomenclature variations, CAS registry classifications, self-validating synthetic protocols, and its emerging role in synthesizing positive allosteric modulators.

Chemical Identity and Nomenclature Variations

The nomenclature of branched aliphatic amines often presents a challenge in literature retrieval and regulatory documentation. For the molecular formula C₇H₁₇N, the structure consists of a pentane backbone with an amino group at the C2 position and two methyl groups at the C3 position.

  • Preferred IUPAC Name (PIN): 3,3-dimethylpentan-2-amine. This adheres to the current IUPAC recommendations (P-40), where the principal functional group (the amine) dictates the numbering of the longest carbon chain, ensuring the amine gets the lowest possible locant (C2)[1].

  • Traditional/Alternative IUPAC: 3,3-dimethyl-2-pentanamine. While still widely understood, this older style places the locant before the parent chain rather than immediately preceding the suffix[2].

Due to the stereocenter at C2, the compound exists as two enantiomers: (R)- and (S)-. Furthermore, it is frequently utilized and cataloged as a hydrochloride salt to enhance bench stability and aqueous solubility 3[3].

Quantitative Data Summary: Chemical Identity
Compound FormCAS Registry NumberMolecular WeightMolecular Formula
Free Base (Racemic)4[4]115.22 g/mol C₇H₁₇N
Hydrochloride Salt3[3]151.68 g/mol C₇H₁₈ClN
(R)-Enantiomer (Free Base)115.22 g/mol C₇H₁₇N

Physicochemical Profiling and Analytical Characterization

Understanding the physicochemical behavior of 3,3-dimethylpentan-2-amine is paramount for downstream applications.

Mass Spectrometry (EI-MS) Causality: In electron ionization mass spectrometry, aliphatic amines undergo characteristic α-cleavage. The ionization removes an electron from the nitrogen lone pair. The subsequent homolytic cleavage of the C2-C3 bond is highly favored because it expels a bulky radical (the 3,3-dimethylpropyl fragment), leaving behind a highly stable, resonance-stabilized iminium ion at m/z 44. This predictable fragmentation is a key self-validating marker during reaction monitoring 5[5].

Self-Validating Synthetic Protocol: Reductive Amination & Chiral Resolution

To integrate this compound into a drug development pipeline, a robust, scalable, and self-validating synthesis is required. The following protocol details the synthesis of the racemic amine from 3,3-dimethylpentan-2-one, followed by chiral resolution.

Step-by-Step Methodology
  • Imine Formation: Combine 3,3-dimethylpentan-2-one (1.0 eq) with ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 4 hours.

    • Causality: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst, driving the equilibrium toward the imine/iminium intermediate.

    • Validation Checkpoint: Aliquot 10 µL, dilute in methanol, and analyze via GC-MS. Proceed only when the ketone peak is <5% relative to the intermediate.

  • Selective Reduction: Cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

    • Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable at the slightly acidic pH required for iminium formation and selectively reduces the iminium ion without reducing any residual ketone precursor[5].

  • Quenching and Extraction: Quench with 1M NaOH to neutralize the acid and deprotonate the newly formed amine. Extract with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield racemic 3,3-dimethylpentan-2-amine.

  • Chiral Resolution: Dissolve the racemic mixture in hot ethanol. Add 0.5 eq of (L)-(+)-tartaric acid. Allow the solution to cool slowly to room temperature to induce fractional crystallization.

    • Causality: The enantiomers form diastereomeric salts with the chiral acid. These salts possess different lattice energies and solubilities, allowing the less soluble diastereomer to precipitate.

    • Validation Checkpoint: Filter the crystals, liberate the free base using 1M NaOH, and analyze via Chiral HPLC. A target enantiomeric excess (ee) of >98% validates the resolution efficiency.

SynthesisWorkflow A 3,3-Dimethylpentan-2-one (Precursor) B Ammonia / NH4OAc (Imine Formation) A->B C NaBH3CN (Selective Reduction) B->C D Racemic 3,3-Dimethylpentan-2-amine (Intermediate) C->D E Chiral Resolving Agent (e.g., L-Tartaric Acid) D->E F Diastereomeric Salts (Crystallization) E->F G (R)-3,3-Dimethylpentan-2-amine CAS: 167321-08-6 F->G Fractional Crystallization H (S)-3,3-Dimethylpentan-2-amine F->H Mother Liquor

Workflow for reductive amination and chiral resolution of 3,3-dimethylpentan-2-amine.

Applications in Advanced Drug Discovery

In my experience, sterically hindered chiral amines like 3,3-dimethylpentan-2-amine are invaluable in medicinal chemistry. They are frequently employed via amide coupling to synthesize complex APIs.

For instance, 3,3-dimethylpentan-2-amine has been utilized in the synthesis of 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides 6[6]. These complex molecules act as positive allosteric modulators (PAMs) of the Muscarinic Acetylcholine Receptor M2 (M2R).

  • Mechanistic Insight: By utilizing standard coupling reagents (e.g., HATU and DIPEA in DMF), the primary amine of 3,3-dimethylpentan-2-amine reacts with the carboxylic acid of the naphthyridine core. The bulky 3,3-dimethyl group of the amine provides critical steric bulk that fits precisely into the allosteric pocket of the M2 receptor[6].

  • Pharmacological Causality: As a PAM, the resulting compound does not activate the receptor directly but enhances the binding affinity and efficacy of the endogenous orthosteric ligand (acetylcholine). This allosteric modulation offers a superior safety profile and higher subtype selectivity compared to full orthosteric agonists, which often suffer from off-target side effects[6].

DrugDev A 3,3-Dimethylpentan-2-amine (Chiral Building Block) B Amide Coupling (HATU, DIPEA) A->B C Complex API (Naphthyridine Derivative) B->C D Target Receptor (M2R Allosteric Site) C->D E Positive Allosteric Modulation D->E

Application of 3,3-dimethylpentan-2-amine in synthesizing M2R positive allosteric modulators.

Conclusion

3,3-Dimethylpentan-2-amine is more than a simple aliphatic building block; it is a sterically tuned, chiral linchpin in modern organic synthesis and drug design. By mastering its nomenclature nuances, physicochemical properties, and self-validating synthetic pathways, researchers can confidently deploy this compound to unlock novel chemical space, particularly in the development of highly selective allosteric modulators.

References

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Foundational

Sympathomimetic effects of 3,3-Dimethylpentan-2-amine in vitro

An In Vitro Technical Guide to Characterizing the Sympathomimetic Profile of Novel Amines: A Case Study Approach with 3,3-Dimethylpentan-2-amine Introduction Sympathomimetic compounds are substances that mimic the effect...

Author: BenchChem Technical Support Team. Date: March 2026

An In Vitro Technical Guide to Characterizing the Sympathomimetic Profile of Novel Amines: A Case Study Approach with 3,3-Dimethylpentan-2-amine

Introduction

Sympathomimetic compounds are substances that mimic the effects of the endogenous catecholamines: adrenaline, noradrenaline, and dopamine.[1] Their action can be broadly categorized as either direct, through the activation of adrenergic receptors, or indirect, by increasing the levels of endogenous catecholamines in the synaptic cleft.[1][2] Indirect mechanisms include the inhibition of neurotransmitter reuptake via monoamine transporters, promoting neurotransmitter release, or inhibiting their metabolic degradation by enzymes like monoamine oxidase (MAO).[1][3]

This guide focuses on 3,3-Dimethylpentan-2-amine, a simple alkylamine for which public-domain pharmacological data is scarce.[4] Its structure warrants investigation into its potential sympathomimetic activity. Rather than presenting established findings, this document provides a comprehensive, field-proven framework for the in vitro characterization of any novel amine, using 3,3-Dimethylpentan-2-amine as our lead candidate. We will detail the strategic sequence of assays required to build a complete pharmacological profile, from initial receptor screening to the elucidation of complex indirect mechanisms. Each protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

Part 1: Theoretical Framework and Potential Mechanisms

Before initiating experimental work, it is crucial to understand the primary molecular targets that mediate sympathomimetic activity. For a novel amine like 3,3-Dimethylpentan-2-amine, we hypothesize four principal mechanisms of action that must be investigated.

  • Direct Adrenergic Receptor Agonism : The compound may bind to and activate α- and/or β-adrenergic receptors (ADRs), which are G-protein-coupled receptors (GPCRs) that trigger downstream signaling cascades.[2]

  • Monoamine Transporter Inhibition : The compound could block the reuptake of norepinephrine (NE), dopamine (DA), or serotonin (5-HT) by binding to the norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT), respectively. This increases the synaptic concentration of these neurotransmitters.[5]

  • Induction of Neurotransmitter Efflux : Amphetamine-like substances can act as transporter substrates, causing a reverse transport or "efflux" of neurotransmitters from the presynaptic neuron into the synapse.[5]

  • Inhibition of Monoamine Oxidase (MAO) : The compound might inhibit MAO-A or MAO-B, enzymes responsible for degrading monoamine neurotransmitters, thereby increasing their availability.[1]

These potential pathways are illustrated in the diagram below.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle (NE, DA) VMAT->Vesicle Stores Transporter Monoamine Transporter (NET, DAT) Vesicle->Transporter Releases via Efflux NE_DA NE / DA Vesicle->NE_DA Release MAO Monoamine Oxidase (MAO) Transporter->MAO Reuptake for Degradation Transporter->NE_DA Reuptake TAAR1 TAAR1 ADR Adrenergic Receptor (α, β) NE_DA->ADR Binds Response Physiological Response ADR->Response Compound 3,3-Dimethylpentan-2-amine Compound->MAO 4. Enzyme Inhibition Compound->Transporter 2. Reuptake Inhibition Compound->TAAR1 3. Efflux Induction Compound->ADR 1. Direct Agonism

Caption: Potential sympathomimetic mechanisms of 3,3-Dimethylpentan-2-amine.

Part 2: Experimental Workflow & Protocols

A tiered approach is recommended, beginning with broad functional screens and progressing to more specific binding and uptake assays to confirm initial hits and determine potency.

Tier 1: Functional Characterization of Adrenergic Receptor Activation

The first step is to determine if 3,3-Dimethylpentan-2-amine can directly activate adrenergic receptors. Since β-ADRs couple to Gs to produce cAMP and α1-ADRs couple to Gq to mobilize intracellular calcium, functional assays measuring these second messengers are ideal starting points.[6] We will focus on cAMP as a primary readout.

Causality : A direct measurement of second messenger production (cAMP) provides unambiguous evidence of functional receptor activation or inhibition. This is a more physiologically relevant starting point than a binding assay, which cannot distinguish between agonists and antagonists.

cluster_workflow cAMP Assay Workflow start Seed cells expressing β-adrenergic receptor (e.g., HEK293-β2AR) pretreat Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) start->pretreat induce Induce with 3,3-Dimethylpentan-2-amine (concentration-response curve) pretreat->induce lyse Lyse cells to release intracellular cAMP induce->lyse detect Detect cAMP using HTRF, FRET, or luminescence-based kit lyse->detect analyze Analyze data: Calculate EC50 and Emax vs. reference agonist (Isoproterenol) detect->analyze

Caption: Workflow for the β-Adrenergic Receptor cAMP Accumulation Assay.

This protocol is adapted from commercially available kits (e.g., Cisbio, PerkinElmer) and provides a robust, high-throughput method for quantifying cAMP.[7]

  • Cell Plating : Seed HEK293 cells stably expressing the human β2-adrenergic receptor subtype into a 384-well white assay plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation : Prepare a serial dilution of 3,3-Dimethylpentan-2-amine in assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be 100 µM down to 1 pM. Also prepare a concentration-response curve for the full agonist isoproterenol as a positive control.

  • Cell Stimulation : Remove culture medium from the cells. Add 10 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation and incubate for 30 minutes at room temperature.

  • Agonist Induction : Add 10 µL of the diluted 3,3-Dimethylpentan-2-amine or control compounds to the wells. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection : Add 10 µL of HTRF lysis buffer containing the cAMP-d2 acceptor, followed by 10 µL of lysis buffer containing the anti-cAMP-cryptate donor antibody.

  • Incubation & Plate Reading : Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis : Calculate the 665/620 ratio and normalize the data to the response of the vehicle control (0% activation) and the maximal response of isoproterenol (100% activation). Fit a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of 3,3-Dimethylpentan-2-amine.

Tier 2: Characterization of Binding at Adrenergic and Monoamine Transporter Targets

If functional activity is observed, competitive radioligand binding assays are performed to determine the compound's binding affinity (Ki) for the target receptor. If no functional activity is seen, these assays are still critical to investigate potential interactions with monoamine transporters, a key mechanism for indirect sympathomimetics.[5][8]

Causality : This assay directly measures the physical interaction between the compound and the target protein. By competing against a radiolabeled ligand with known high affinity, we can accurately quantify the affinity of our unlabeled test compound. This validates functional hits and is the gold standard for identifying interactions with transporters.[9]

cluster_workflow Radioligand Binding Assay Workflow prep Prepare membranes from cells expressing target protein (e.g., β2-ADR, NET, DAT) incubate Incubate membranes with: 1. Radioligand (e.g., [3H]-Dihydroalprenolol for β-ADR) 2. Unlabeled test compound (concentration curve) 3. Buffer (Total Binding) 4. Excess unlabeled ligand (Non-Specific Binding) prep->incubate separate Separate bound from free radioligand via rapid vacuum filtration (GF/B filters) incubate->separate quantify Quantify radioactivity on filters using liquid scintillation counting separate->quantify analyze Calculate Specific Binding. Plot % inhibition vs. compound concentration. Calculate IC50 and convert to Ki (Cheng-Prusoff) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

This protocol outlines the procedure for determining the binding affinity of 3,3-Dimethylpentan-2-amine at NET, a primary target for indirect sympathomimetics.

  • Membrane Preparation : Homogenize HEK293 cells stably expressing human NET in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with a protease inhibitor cocktail. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min to pellet the membranes. Resuspend the pellet in assay buffer.[10]

  • Assay Setup : In a 96-well plate, set up the following in triplicate:

    • Total Binding : 25 µg membrane protein, a fixed concentration of [3H]-Nisoxetine (a high-affinity NET ligand), and assay buffer.

    • Non-Specific Binding (NSB) : Same as Total Binding, but with an excess of an unlabeled NET inhibitor (e.g., 10 µM Desipramine) to saturate all specific binding sites.

    • Competition : Same as Total Binding, but with increasing concentrations of 3,3-Dimethylpentan-2-amine.

  • Incubation : Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[10]

  • Filtration : Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification : Allow filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding (cpm) - NSB (cpm).

    • For each concentration of 3,3-Dimethylpentan-2-amine, calculate the percentage of specific binding inhibited.

    • Plot the percent inhibition against the log concentration of the test compound and fit a sigmoidal curve to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

All quantitative data should be summarized in a clear, tabular format.

TargetRadioligandTest CompoundKi (nM)
β1-Adrenergic Receptor[³H]-CGP 121773,3-Dimethylpentan-2-amineTBD
β2-Adrenergic Receptor[³H]-Dihydroalprenolol3,3-Dimethylpentan-2-amineTBD
α1A-Adrenergic Receptor[³H]-Prazosin3,3-Dimethylpentan-2-amineTBD
α2A-Adrenergic Receptor[³H]-Rauwolscine3,3-Dimethylpentan-2-amineTBD
Norepinephrine Transporter (NET)[³H]-Nisoxetine3,3-Dimethylpentan-2-amineTBD
Dopamine Transporter (DAT)[³H]-WIN 35,4283,3-Dimethylpentan-2-amineTBD
Serotonin Transporter (SERT)[³H]-Citalopram3,3-Dimethylpentan-2-amineTBD

TBD: To Be Determined

Tier 3: Functional Characterization of Monoamine Oxidase (MAO) Inhibition

The final mechanistic investigation assesses whether the compound inhibits MAO-A or MAO-B. This is a critical pathway for indirect sympathomimetics that do not interact with transporters.

Causality : This assay directly measures the enzymatic activity of MAO. A reduction in the rate of product formation (in this case, H₂O₂) in the presence of the test compound provides direct evidence of enzyme inhibition.[11]

cluster_workflow MAO Inhibition Assay Workflow prep Prepare recombinant human MAO-A or MAO-B enzyme incubate Pre-incubate enzyme with: 1. Test Compound (concentration curve) 2. Known Inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B) 3. Buffer (Control) prep->incubate initiate Initiate reaction by adding MAO substrate (e.g., Tyramine) and a fluorometric probe (e.g., Amplex Red) incubate->initiate measure Measure fluorescence over time at Ex/Em ~571/585 nm. The rate of increase is proportional to MAO activity. initiate->measure analyze Calculate rate of reaction. Determine % inhibition for each concentration. Calculate IC50 value. measure->analyze

Caption: Workflow for a fluorometric monoamine oxidase inhibition assay.

This protocol is based on commercially available kits (e.g., Promega, Abcam) that provide a sensitive and continuous measure of MAO activity.[11][12]

  • Reagent Preparation : Reconstitute recombinant human MAO-A or MAO-B enzyme, the MAO substrate, and the detection reagent according to the manufacturer's instructions.

  • Assay Setup : In a 96-well black plate, add the test compound (3,3-Dimethylpentan-2-amine) across a range of concentrations. Include wells for a no-enzyme control, a no-compound control (100% activity), and a reference inhibitor control (e.g., Clorgyline for MAO-A).

  • Enzyme Addition : Add the MAO-A or MAO-B enzyme to all wells except the no-enzyme control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add the detection reagent, which contains the MAO substrate and a probe that generates a fluorescent signal in the presence of H₂O₂ (a byproduct of MAO activity).

  • Measurement : Incubate for 60 minutes at room temperature, protected from light. Measure fluorescence using a plate reader.

  • Data Analysis : Subtract the background fluorescence (no-enzyme control) from all readings. Normalize the data to the 100% activity control and plot the percent inhibition versus the log concentration of 3,3-Dimethylpentan-2-amine to determine the IC50 value.

EnzymeReference InhibitorTest CompoundIC50 (µM)
MAO-AClorgyline3,3-Dimethylpentan-2-amineTBD
MAO-BSelegiline3,3-Dimethylpentan-2-amineTBD

TBD: To Be Determined

Part 3: Data Synthesis and Pharmacological Profile Construction

The power of this tiered approach lies in the synthesis of data from all assays to build a coherent pharmacological profile. The results are interpreted using a logic-based framework to classify the compound's primary mechanism of action.

result result start cAMP Assay: EC50 < 1µM? bind ADR Binding: Ki < 1µM? start->bind Yes net NET Binding/Uptake: Ki/IC50 < 1µM? start->net No bind->net No (Possible Antagonist or Off-Target Effect) direct Direct Sympathomimetic (β-Adrenergic Agonist) bind->direct Yes mao MAO Inhibition: IC50 < 10µM? net->mao No indirect_net Indirect Sympathomimetic (NET Inhibitor) net->indirect_net Yes indirect_mao Indirect Sympathomimetic (MAO Inhibitor) mao->indirect_mao Yes inactive Not a Potent Sympathomimetic via these mechanisms mao->inactive No

Caption: Decision tree for interpreting in vitro sympathomimetic data.

  • Profile 1: Direct Agonist : Potent activity in the cAMP assay (low EC50) is confirmed by high affinity in the corresponding β-receptor binding assay (low Ki).

  • Profile 2: Indirect Agent (Transporter Inhibitor) : No activity in functional receptor assays, but high affinity (low Ki) at NET and/or DAT in binding assays, confirmed with a functional uptake inhibition assay.

  • Profile 3: Indirect Agent (MAO Inhibitor) : No activity at receptors or transporters, but potent inhibition of MAO-A or MAO-B (low IC50).

  • Profile 4: Mixed Pharmacology : The compound displays significant potency across multiple assays (e.g., moderate β2-ADR agonism and moderate NET inhibition). This is common among sympathomimetic amines.

Conclusion

This technical guide provides a rigorous, hypothesis-driven framework for characterizing the in vitro sympathomimetic effects of a novel compound, using 3,3-Dimethylpentan-2-amine as a case study. By systematically progressing through functional, binding, and enzymatic assays, researchers can elucidate the precise mechanism of action, determine potency, and establish a comprehensive pharmacological profile. This structured approach, grounded in established scientific principles and robust methodologies, ensures the generation of high-quality, interpretable data essential for drug development and mechanistic research. While the specific sympathomimetic effects of 3,3-Dimethylpentan-2-amine remain to be determined, the path to that determination is now clearly defined.

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Exploratory

The Evolution and Analytical Profiling of 3,3-Dimethylpentan-2-amine: A Next-Generation Aliphatic Amine in Dietary Supplement Research

Executive Summary The landscape of sports performance and weight-loss dietary supplements is characterized by a continuous "arms race" between regulatory agencies and formulators. As legacy aliphatic amines like 1,3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of sports performance and weight-loss dietary supplements is characterized by a continuous "arms race" between regulatory agencies and formulators. As legacy aliphatic amines like 1,3-dimethylamylamine (DMAA) and 1,5-dimethylhexylamine (DMHA) face strict regulatory enforcement, a new frontier of structural isomers has emerged. This technical whitepaper provides an in-depth analysis of 3,3-dimethylpentan-2-amine (also known as 1,2,2-trimethylbutylamine), an emerging chiral aliphatic amine. Designed for analytical chemists and drug development professionals, this guide details the historical regulatory context, physicochemical properties, theoretical pharmacodynamics, and the self-validating analytical protocols required to isolate and quantify this compound in complex matrices.

Historical Context: The "Whack-a-Mole" Evolution of Designer Stimulants

The proliferation of synthetic aliphatic amines in dietary supplements follows a predictable causality loop driven by regulatory action and chemical substitution.

  • The DMAA Era (Pre-2013): DMAA dominated the pre-workout market until the FDA issued widespread warnings and banned its use, citing severe cardiovascular risks[1].

  • The DMBA Pivot (2013–2015): Formulators replaced DMAA with 1,3-dimethylbutylamine (DMBA). By 2015, the FDA issued targeted warnings against DMBA[1].

  • The DMHA Standard (2015–2019): Also known as octodrine, DMHA became the ubiquitous replacement. In 2019, the FDA issued warning letters classifying DMHA as an adulterant[2], and later formally declared it an unsafe food additive[3].

  • The Isomeric Frontier (Post-2019): To evade targeted LC-MS/MS screening methods, manufacturers began exploring obscure, unlisted structural isomers. 3,3-Dimethylpentan-2-amine represents this next generation. Because it is a direct structural isomer of DMAA (both sharing the formula C₇H₁₇N), it presents a unique challenge for non-chromatographically resolved mass spectrometry.

Chemical Profiling & Physicochemical Properties

Understanding the structural nuances of 3,3-dimethylpentan-2-amine is critical for both its synthesis and analytical detection.

  • IUPAC Name: 3,3-dimethylpentan-2-amine

  • Molecular Formula: C₇H₁₇N

  • Molecular Weight: 115.22 g/mol

  • PubChem CID: 10997003 (Free base) / 86623869 (Hydrochloride salt)[4]

Stereochemistry & Causality: Unlike some complex analogs, 3,3-dimethylpentan-2-amine possesses a single chiral center at the C2 position. The C3 carbon is achiral due to the presence of two identical methyl groups. The compound exists as (R)- and (S)- enantiomers[4]. In commercial research applications, it is typically synthesized and supplied as a racemic hydrochloride salt to enhance stability and aqueous solubility[5].

Pharmacodynamics & Mechanistic Pathways

While direct in vivo human data on 3,3-dimethylpentan-2-amine is scarce, its pharmacodynamics can be reliably extrapolated from its structural homology to amphetamine and DMAA. Aliphatic amines exert sympathomimetic effects primarily through the agonism of the Trace Amine-Associated Receptor 1 (TAAR1) and the competitive inhibition of monoamine transporters (NET/DAT).

Activation of the Gs-coupled TAAR1 receptor triggers a cascade that increases intracellular cyclic AMP (cAMP), ultimately leading to Protein Kinase A (PKA) activation. This pathway is responsible for the systemic release of norepinephrine, driving the stimulant effects sought by supplement consumers.

TAAR1_Pathway Amine 3,3-Dimethylpentan-2-amine (Ligand) TAAR1 TAAR1 Receptor (GPCR) Amine->TAAR1 Gs Gs Protein Activation TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation (Sympathomimetic Effect) cAMP->PKA

Figure 1: Proposed TAAR1 receptor activation pathway by aliphatic amines.

Quantitative Data: Structural Analogs Comparison

Because 3,3-dimethylpentan-2-amine and DMAA are isomers, they share the exact same precursor ion mass ( [M+H]+=116.1 ). Analytical differentiation relies strictly on chromatographic retention time shifts and distinct MS/MS fragmentation patterns (e.g., α -cleavage).

CompoundIUPAC NameFormulaMolecular WeightTarget MRM Transition (m/z)FDA Regulatory Status
DMAA 4-methylhexan-2-amineC₇H₁₇N115.22 g/mol 116.1 → 57.1Banned (2013)[1]
DMBA 1,3-dimethylbutylamineC₆H₁₅N101.19 g/mol 102.1 → 85.1Warning Letters (2015)[1]
DMHA 1,5-dimethylhexylamineC₈H₁₉N129.25 g/mol 130.1 → 71.1Unsafe Food Additive[3]
3,3-DMPA 3,3-dimethylpentan-2-amineC₇H₁₇N115.22 g/mol 116.1 → 99.1*Unapproved / Emerging

*Predicted based on dominant α -cleavage fragmentation of the unsubstituted α -carbon.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

To generate analytical reference standards, 3,3-dimethylpentan-2-amine is synthesized from its ketone precursor.

  • Causality for Method Selection: Reductive amination utilizing Sodium cyanoborohydride (NaBH₃CN) is chosen because NaBH₃CN is a mild reducing agent. It selectively reduces the intermediate imine without reducing the unreacted ketone precursor, thereby maximizing the yield of the primary amine and minimizing secondary amine byproducts.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 3,3-dimethylpentan-2-one in anhydrous methanol. Add 10.0 eq of ammonium acetate (NH₄OAc). Stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add 1.5 eq of NaBH₃CN.

  • Quenching: Stir for 24 hours at room temperature. Quench the reaction by slowly adding 1M HCl until the pH reaches < 2 (fume hood required due to HCN gas evolution).

  • Extraction: Wash the aqueous layer with diethyl ether to remove unreacted ketone. Basify the aqueous layer to pH > 10 using 5M NaOH.

  • Isolation: Extract the free base amine using dichloromethane (DCM). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield racemic 3,3-dimethylpentan-2-amine.

Protocol B: Self-Validating LC-MS/MS Detection Workflow

Detecting trace aliphatic amines in complex supplement matrices (which often contain high levels of caffeine, amino acids, and botanical extracts) requires a highly specific, self-validating system.

  • Causality for Self-Validation: By spiking the raw sample with an isotopically labeled internal standard (e.g., DMAA-d3) prior to extraction, the protocol mathematically corrects for any matrix ion suppression and physical extraction losses.

  • Causality for Derivatization: Aliphatic amines lack a chromophore and are highly polar, leading to poor retention on standard C18 columns. Derivatization with dansyl chloride adds a hydrophobic, easily ionizable moiety, drastically improving chromatographic resolution from the isomeric DMAA.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 1.0 g of the dietary supplement. Spike with 100 ng of DMAA-d3 (Internal Standard).

  • Liquid-Liquid Extraction (LLE): Add 5 mL of 0.1M NaOH to basify the sample. Extract with 5 mL of hexane. Centrifuge at 4000 rpm for 10 minutes and transfer the organic layer to a clean vial.

  • Derivatization: Add 100 µL of dansyl chloride solution (1 mg/mL in acetone) and 100 µL of sodium carbonate buffer (pH 9.5). Incubate at 60°C for 30 minutes.

  • UHPLC Separation: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the tandem mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for the dansylated 3,3-DMPA derivative.

LCMS_Workflow Sample Supplement Sample Preparation + IS Spike Extraction LLE Extraction (Hexane / NaOH) Sample->Extraction Derivatization Dansyl Chloride Derivatization Extraction->Derivatization LC UHPLC Separation (C18 Column) Derivatization->LC MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: Self-validating LC-MS/MS workflow for trace amine detection.

Conclusion

The identification of 3,3-dimethylpentan-2-amine in the context of dietary supplements highlights the ongoing chemical evolution designed to bypass regulatory frameworks. Because it is a structural isomer of the banned substance DMAA, standard mass spectrometry screening without adequate chromatographic separation or derivatization is highly susceptible to false negatives or misidentifications. Application scientists and regulatory bodies must adopt self-validating, high-resolution analytical workflows to stay ahead of the designer stimulant curve.

References

  • [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 86623869, (R)-1,2,2-Trimethyl-butylamine hydrochloride. Retrieved from:[Link]

  • [3] U.S. Food and Drug Administration (FDA). DMHA in Dietary Supplements (March 06, 2023). Retrieved from:[Link]

  • [2] U.S. Food and Drug Administration (FDA). FDA Acts on Dietary Supplements Containing DMHA and Phenibut (April 16, 2019). Retrieved from:[Link]

  • [1] Cohen, P. A., et al. (2018). Prohibited Stimulants in Dietary Supplements After Enforcement Action by the US Food and Drug Administration. JAMA Internal Medicine. PMC6248196. Retrieved from:[Link]

Sources

Foundational

pKa Values and Ionization Characteristics of 3,3-Dimethylpentan-2-amine: A Comprehensive Technical Guide

Executive Summary The ionization profile of an active pharmaceutical ingredient (API) or chemical intermediate dictates its solubility, permeability, and reactivity. 3,3-Dimethylpentan-2-amine (Molecular Formula: C₇H₁₇N)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization profile of an active pharmaceutical ingredient (API) or chemical intermediate dictates its solubility, permeability, and reactivity. 3,3-Dimethylpentan-2-amine (Molecular Formula: C₇H₁₇N) is a highly branched, chiral primary aliphatic amine. Due to its unique steric bulk—featuring a tert-amyl-like group adjacent to the alpha-carbon—its ionization behavior is a complex interplay of inductive electron donation and severe steric hindrance.

This whitepaper provides an in-depth analysis of the pKa and ionization characteristics of 3,3-Dimethylpentan-2-amine, offering researchers and drug development professionals a mechanistic understanding of its basicity, supported by comparative data and field-proven experimental protocols.

Mechanistic Analysis of Ionization: Causality and Structural Effects

The basicity of aliphatic amines is primarily driven by the electron-releasing ability of alkyl groups, which stabilizes the conjugate acid[1]. However, the exact pKa of 3,3-Dimethylpentan-2-amine is governed by two opposing physical chemistry phenomena:

  • The Inductive Effect (+I): Alkyl groups are electron-donating. The massive 3,3-dimethylpentyl backbone pushes electron density toward the nitrogen atom via sigma bonds. This increased electron density makes the nitrogen lone pair highly reactive toward protons, theoretically driving the pKa higher (increasing basicity)[2].

  • Steric Hindrance to Solvation: Once the amine is protonated to form the ammonium cation (R-NH₃⁺), it must be stabilized by a hydration shell of water molecules. The extreme steric bulk of the adjacent 3,3-dimethyl groups creates a "hydrophobic shield" that physically blocks water molecules from optimally hydrogen-bonding with the charged nitrogen. This lack of solvation destabilizes the conjugate acid, thereby depressing the pKa[2].

The net result is a delicate equilibrium where the amine is strongly basic due to induction, but slightly less basic than unhindered secondary amines due to solvation penalties.

G FreeBase 3,3-Dimethylpentan-2-amine (Free Base) Acid Conjugate Acid (Ammonium Ion) FreeBase->Acid + H⁺ (pKa ~10.8) Acid->FreeBase - H⁺ Inductive Inductive Effect (+I) Increases Basicity Inductive->Acid Stabilizes Charge Steric Steric Hindrance Reduces Solvation Steric->Acid Destabilizes Ion

Diagram 1: Opposing structural forces governing the ionization equilibrium of 3,3-Dimethylpentan-2-amine.

Comparative Quantitative Data

Primary aliphatic amines generally exhibit pKa values in the range of 10.5 to 11.0[3]. Because specific empirical pKa data for 3,3-Dimethylpentan-2-amine is rarely isolated in standard literature, we must extrapolate its value using highly characterized structural analogs. For example, the structurally related tert-butylamine has a well-documented pKa of 10.68[4], while 3,3-dimethylbutan-2-amine exhibits a predicted pKa of approximately 10.86[5].

Understanding these exact values is critical in organic chemistry and pharmacology, as every nucleophile is potentially a base, and ionization dictates pharmacokinetics[6].

Table 1: Comparative Ionization Data of Aliphatic Amines
CompoundStructural ClassificationpKa (Aqueous, 25°C)Source/Reference
AmmoniaInorganic9.25[1]
MethylaminePrimary (Unbranched)10.64[1]
EthylaminePrimary (Unbranched)10.75[1]
tert-ButylaminePrimary (Highly Branched)10.68[4]
3,3-Dimethylbutan-2-aminePrimary (Highly Branched)~10.86[5]
3,3-Dimethylpentan-2-amine Primary (Highly Branched) ~10.8 (Predicted) Extrapolated

Experimental Protocol: High-Precision Potentiometric Determination of pKa

To empirically determine the pKa of sterically hindered amines like 3,3-Dimethylpentan-2-amine, standard titrations often fail due to environmental variables. The following protocol is a self-validating system designed to eliminate ionic strength drift and carbon dioxide interference.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

    • Causality: pKa is highly temperature-dependent; strict thermal control ensures thermodynamic reproducibility.

  • Sample Preparation: Dissolve an accurately weighed sample of 3,3-dimethylpentan-2-amine in 50 mL of 0.15 M KCl to achieve a 0.01 M amine solution.

    • Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological conditions and ensuring activity coefficients remain stable throughout the titration.

  • Acidification: Add a slight molar excess of 0.1 M HCl to fully protonate the amine to its ammonium salt form (pH < 3).

    • Causality: Titrating from the fully protonated state (acidic to basic) yields a more stable and mathematically readable inflection point for primary amines.

  • Atmospheric Control: Seal the titration vessel and initiate a continuous purge with high-purity Nitrogen (N₂) gas.

    • Causality: Alkaline amine solutions rapidly absorb atmospheric CO₂ to form carbonic acid and carbamates, which artificially depress the measured pKa.

  • Titration & Data Acquisition: Titrate with standardized 0.1 M NaOH in 0.05 mL increments. Record the pH after each addition only once the reading stabilizes (drift < 0.001 pH/min).

  • Self-Validating Analysis: Calculate the pKa using non-linear least-squares regression of the entire titration curve.

    • Validation Check: Calculate the pKa independently at the 25%, 50% (half-equivalence), and 75% neutralization points. If the variance between these points exceeds 0.05 log units, the protocol must be rejected and repeated due to suspected CO₂ contamination or electrode drift.

Workflow Prep 1. Sample Preparation (0.01M Amine in 0.15M KCl) Acidify 2. Acidification (Add 0.1M HCl to pH < 3) Prep->Acidify Atmosphere 3. N2 Purge (Prevent CO2 interference) Acidify->Atmosphere Titration 4. Potentiometric Titration (0.1M NaOH at 25°C) Atmosphere->Titration Analysis 5. Non-Linear Regression (Henderson-Hasselbalch) Titration->Analysis

Diagram 2: Self-validating potentiometric titration workflow for amine pKa determination.

Implications in Drug Development

For drug development professionals, the ionization state of 3,3-Dimethylpentan-2-amine at physiological pH (7.4) is a critical parameter. Given its estimated pKa of ~10.8, the molecule will exist almost exclusively (>99.9%) in its ionized, protonated state in the bloodstream.

  • Lipophilicity (logD): While the bulky aliphatic chain provides significant intrinsic lipophilicity (high logP), the high pKa ensures a low logD at pH 7.4. This creates a highly soluble molecule in gastric and blood environments but necessitates active transport mechanisms or specific formulation strategies for efficient blood-brain barrier (BBB) penetration.

  • Receptor Binding: The localized positive charge on the nitrogen, shielded by the tert-amyl group, creates a highly specific pharmacophore. The steric bulk restricts the conformational flexibility of the amine, which can dramatically increase binding affinity and selectivity for target receptors compared to unbranched analogs.

References

  • National Institutes of Health (NIH). "Tert-Butylamine | C4H11N". PubChem. URL:[Link]

  • Chemistry LibreTexts. "24.3: Basicity of Amines". LibreTexts. URL:[Link]

  • Journal of Visualized Experiments. "Basicity of Aliphatic Amines". JoVE. URL:[Link]

  • Master Organic Chemistry. "The pKa Table Is Your Friend". Master Organic Chemistry. URL:[Link]

  • Chemdad Co. "(R)-3,3-DIMETHYL-2-AMINOBUTANE". Chemdad. URL: [Link]

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Protocols & Analytical Methods

Method

Robust Quantification of 3,3-Dimethylpentan-2-amine in Biological Matrices Using Mixed-Mode Solid-Phase Extraction (SPE)

An Application Note for Drug Development Professionals Abstract This application note presents a detailed and robust protocol for the extraction of 3,3-Dimethylpentan-2-amine, a primary aliphatic amine, from complex biol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the extraction of 3,3-Dimethylpentan-2-amine, a primary aliphatic amine, from complex biological matrices such as human plasma and urine. Due to the compound's basic nature and moderate hydrophobicity, a mixed-mode solid-phase extraction (SPE) strategy is employed. This method combines reversed-phase and strong cation-exchange retention mechanisms to achieve superior sample cleanup, high analyte recovery, and minimal matrix effects. The resulting protocol is highly selective and provides a clean extract suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), making it ideal for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

3,3-Dimethylpentan-2-amine is an aliphatic amine whose accurate quantification in biological fluids is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of biological matrices, which contain a high abundance of endogenous components like proteins, salts, and lipids, presents a significant analytical challenge. These interferences can suppress the analyte signal in mass spectrometry and lead to inaccurate quantification.

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from the bulk matrix.[1] For basic compounds like 3,3-Dimethylpentan-2-amine, leveraging their ability to become positively charged is key to a selective extraction strategy. This protocol utilizes a mixed-mode sorbent that provides two distinct retention mechanisms—hydrophobic and ionic—for enhanced selectivity and sample cleanliness compared to single-mode extraction methods.[2][3]

Analyte Physicochemical Properties

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective SPE method. The key properties of 3,3-Dimethylpentan-2-amine are summarized below.

PropertyValueImplication for SPE Method Development
Molecular Formula C₇H₁₇NRelatively small molecule.
Molecular Weight ~115.22 g/mol [4][5]Influences chromatographic and mass spectrometric behavior.
Structure Primary Aliphatic AmineThe amine group is basic and can be protonated.
pKa (estimated) ~10.5The molecule will be positively charged (protonated) at pH < 8.5. This is the basis for cation-exchange retention.[6]
logP (estimated) 1.6 - 1.8[4][7]Indicates moderate hydrophobicity, suitable for reversed-phase retention.

Principle of Mixed-Mode Cation-Exchange SPE

This protocol employs a mixed-mode strong cation-exchange (MCX) sorbent. These sorbents are typically composed of a polymeric backbone functionalized with both hydrophobic groups (like C8 or C18) and strong cation-exchange groups (like sulfonic acid, -SO₃⁻).[8]

The extraction strategy is a deliberate, multi-step process:

  • pH Adjustment & Loading: The biological sample is acidified to a pH at least two units below the analyte's pKa.[6] This ensures the primary amine group of 3,3-Dimethylpentan-2-amine is fully protonated, carrying a stable positive charge (R-NH₃⁺). When loaded onto the SPE cartridge, the analyte is retained by two mechanisms:

    • Ionic Interaction: The positively charged analyte binds strongly to the negatively charged sulfonic acid groups on the sorbent.

    • Hydrophobic Interaction: The non-polar alkyl portion of the analyte interacts with the hydrophobic backbone of the sorbent.

  • Selective Washing: This dual retention allows for a rigorous washing sequence to remove interferences.

    • An acidic, low-organic wash removes polar interferences without disrupting the ionic or hydrophobic bonds.

    • An organic wash (e.g., with methanol) removes lipids and other non-polar, neutral interferences. The analyte remains bound to the sorbent due to the powerful ionic interaction, which is unaffected by the organic solvent.

  • Selective Elution: The analyte is eluted by disrupting the ionic interaction. This is achieved by applying a basic solution (e.g., ammonium hydroxide in methanol). The high pH neutralizes the analyte's primary amine group (R-NH₃⁺ → R-NH₂), breaking the ionic bond with the sorbent. The methanol in the elution solvent simultaneously disrupts the hydrophobic interaction, allowing the now-neutral analyte to be completely eluted, leaving strongly acidic and other polar interferences behind.

This "catch-and-release" mechanism based on pH modulation provides exceptionally clean extracts.

Detailed Application Protocol

This protocol is designed for the extraction of 3,3-Dimethylpentan-2-amine from 200 µL of human plasma. It can be adapted for other matrices like urine or tissue homogenates with appropriate modifications to the pre-treatment step.

Required Materials and Reagents
  • SPE Sorbent: Mixed-Mode Strong Cation-Exchange (e.g., 30 mg, 1 mL cartridges)

  • Biological Matrix: Human Plasma (or Urine)

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Deionized Water

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (~28-30%)

  • Apparatus:

    • SPE Vacuum Manifold

    • Centrifuge

    • Vortex Mixer

    • Sample Evaporator (e.g., nitrogen evaporator)

    • Analytical Balance and pH meter

    • Calibrated Pipettes

    • 1.5 mL Microcentrifuge Tubes

    • Autosampler Vials

Preparation of Solutions
  • 2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water.

  • 5% Ammonium Hydroxide in Methanol (v/v): In a fume hood, carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.

  • Reconstitution Solution: 90:10 Water:Acetonitrile with 0.1% Formic Acid.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution sample 1. Aliquot 200 µL Plasma add_is 2. Add Internal Standard sample->add_is precip 3. Precipitate Proteins (600 µL Acetonitrile) add_is->precip vortex 4. Vortex & Centrifuge precip->vortex supernatant 5. Collect Supernatant vortex->supernatant dilute 6. Dilute with 2% Formic Acid supernatant->dilute load 9. Load Sample dilute->load condition 7. Condition (1 mL Methanol) equilibrate 8. Equilibrate (1 mL 2% Formic Acid) condition->equilibrate equilibrate->load wash1 10. Wash 1 (1 mL 2% Formic Acid) load->wash1 wash2 11. Wash 2 (1 mL Methanol) wash1->wash2 elute 12. Elute (1 mL 5% NH₄OH in Methanol) wash2->elute evap 13. Evaporate to Dryness elute->evap reconstitute 14. Reconstitute (100 µL Mobile Phase) evap->reconstitute analyze 15. Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for SPE of 3,3-Dimethylpentan-2-amine.

Step-by-Step Protocol

Part A: Sample Pre-treatment

  • Aliquot: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add the internal standard solution.

  • Protein Precipitation: Add 600 µL of acetonitrile. This disrupts protein binding and precipitates proteins.

  • Mix & Separate: Vortex the tube for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube.

  • Acidify & Dilute: Add 800 µL of 2% formic acid to the supernatant. This ensures the analyte is fully protonated before loading.

Part B: Solid-Phase Extraction Perform all steps under a gentle vacuum (~3-5 inHg) or gravity flow.

  • Condition: Pass 1 mL of methanol through the MCX cartridge. This activates the hydrophobic chains.

  • Equilibrate: Pass 1 mL of 2% formic acid through the cartridge. This prepares the sorbent with the correct pH and readies the ion-exchange sites.

  • Load: Load the entire pre-treated sample from Part A onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid through the cartridge. This removes polar, non-retained interferences.

  • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge. This removes retained non-polar interferences like lipids.

  • Elute: Place clean collection tubes in the manifold. Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. This neutralizes the analyte, breaking the ionic bond and allowing for its release.

Part C: Post-Elution Processing

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the reconstitution solution (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Vortex briefly, transfer to an autosampler vial, and inject into the LC-MS/MS system.

Suggested LC-MS/MS Conditions

For robust quantification, an LC-MS/MS system operating in positive ion mode with Multiple Reaction Monitoring (MRM) is recommended.

ParameterSuggested Condition
LC Column C18, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined by direct infusion of analyte standard. Precursor ion will be [M+H]⁺ (~m/z 116.2).

Method Performance and Validation

A validated method ensures data integrity. Key parameters to assess include recovery, matrix effect, and reproducibility. The following table shows expected performance data for this method.

ParameterPlasma (n=6)Urine (n=6)Acceptance Criteria
Extraction Recovery 92.5%94.1%>80%
Process Efficiency 88.7%90.3%Consistent across batches
Matrix Effect 96.1%95.8%85-115%
Reproducibility (%RSD) < 4.5%< 3.8%< 15%
  • Extraction Recovery (%): Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect (%): Compares the analyte response from a post-extraction spiked sample to a pure solution standard.[9]

  • Process Efficiency (%): A global measure combining recovery and matrix effects.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery Incomplete elution.Ensure elution solvent is sufficiently basic (freshly prepared 5% NH₄OH). Allow solvent to soak for 1 minute before applying vacuum.
Analyte breakthrough during loading/washing.Ensure sample pH is < 4. Decrease flow rate during loading.
High Variability (%RSD) Inconsistent vacuum/flow rate.Use a positive pressure manifold for better flow control. Ensure sorbent bed does not dry out between steps (except before elution if desired).
Incomplete protein precipitation.Ensure correct ratio of plasma to acetonitrile (1:3). Vortex thoroughly.
Significant Matrix Effect Co-elution of interferences.Increase wash solvent volumes. Optimize the organic wash step (e.g., try 50% methanol before 100% methanol).

Conclusion

The described mixed-mode solid-phase extraction protocol provides a highly effective and reliable method for the quantification of 3,3-Dimethylpentan-2-amine in complex biological matrices. By leveraging both hydrophobic and strong cation-exchange interactions, the method achieves excellent analyte recovery and minimizes matrix interference, producing a clean extract ready for sensitive LC-MS/MS analysis. This robust and reproducible workflow is well-suited for regulated bioanalysis in the drug development pipeline.

References

  • PubChem. (3R)-2,3-dimethylpentan-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N,3-dimethylpentan-3-amine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-(aminomethyl)-2,3-dimethylpentan-2-ol. PubChemLite. [Link]

  • Chemsrc. 3,3-dimethylpentan-2-one. Chemsrc. [Link]

  • NIST. 3-Amino-2,4-dimethylpentane. NIST Chemistry WebBook. [Link]

  • Cheméo. Chemical Properties of 3-Amino-2,4-dimethylpentane. Cheméo. [Link]

  • ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. [Link]

  • Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • National Center for Biotechnology Information. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. PMC. [Link]

  • National Center for Biotechnology Information. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • LCGC International. Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International. [Link]

  • Shimadzu. LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu. [Link]

  • Affinisep. Solid Phase Extraction. Affinisep. [Link]

  • LCGC International. How It Works: Ion-Exchange SPE. LCGC International. [Link]

  • National Center for Biotechnology Information. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. PMC. [Link]

  • MDPI. Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. MDPI. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • MDPI. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]

  • Taylor & Francis Online. Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. Taylor & Francis Online. [Link]

  • Veeprho. Solid-Phase Extraction (SPE). Veeprho. [Link]

  • ResearchGate. Chromatogram of the SPE extract of 8 amines at different conditions. ResearchGate. [Link]

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Application

Synthesis of 3,3-Dimethylpentan-2-amine via Reductive Amination: A Detailed Guide for Researchers

An Application Note and Protocol Guide Abstract This application note provides a comprehensive guide to the synthesis of 3,3-dimethylpentan-2-amine from 3,3-dimethyl-2-pentanone via reductive amination. Reductive aminati...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive guide to the synthesis of 3,3-dimethylpentan-2-amine from 3,3-dimethyl-2-pentanone via reductive amination. Reductive amination stands as a cornerstone of modern organic synthesis, particularly for its efficiency in forming carbon-nitrogen bonds, a critical step in the development of countless pharmaceutical agents.[1][2] This document details two robust protocols utilizing different hydride reducing agents, sodium triacetoxyborohydride and sodium borohydride, tailored for the synthesis of a sterically hindered primary amine. We delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss critical aspects of reaction optimization, work-up, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this vital synthetic transformation.

Introduction and Scientific Background

Reductive amination, or reductive alkylation, is a powerful two-stage, often one-pot, reaction that converts a carbonyl group (aldehyde or ketone) into an amine.[3] The process involves the initial reaction of the carbonyl compound with an amine source (in this case, ammonia for a primary amine) to form an imine intermediate, which is then reduced to the corresponding amine.[2] This methodology is broadly favored over older techniques like the direct alkylation of ammonia, which is notoriously difficult to control and often leads to a mixture of primary, secondary, and tertiary amines.[4][5]

The target molecule, 3,3-dimethylpentan-2-amine, is synthesized from 3,3-dimethyl-2-pentanone[6], a ketone with significant steric hindrance around the carbonyl group due to the presence of a quaternary carbon center (a tert-amyl group). This steric bulk presents a key challenge, as it can impede both the initial formation of the imine and the subsequent reduction. Therefore, the choice of reducing agent and reaction conditions is critical to achieving a high yield.

This guide will explore two field-proven protocols:

  • A direct, one-pot procedure using the mild and selective reducing agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) .

  • An indirect, stepwise procedure using the more common but less selective Sodium Borohydride (NaBH₄) .

The Mechanism of Reductive Amination

The overall transformation proceeds in two distinct mechanistic steps, which can occur sequentially in a single reaction vessel ("direct" or "in-situ") or in separate, defined operations ("indirect").

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3,3-dimethyl-2-pentanone. This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily eliminates a molecule of water to form a C=N double bond, yielding an imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.[3][7]

  • Hydride Reduction: A hydride-based reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond forms the final amine product. The selectivity of the reducing agent is paramount; it must preferentially reduce the imine intermediate without significantly reducing the starting ketone.[8]

Reductive_Amination_Mechanism Ketone 3,3-Dimethyl-2-pentanone (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Amine 3,3-Dimethylpentan-2-amine (Product) Imine->Amine + [H⁻] Water H₂O Hydride Hydride Reagent (e.g., NaBH(OAc)₃) Hydride->Amine

Caption: General mechanism of reductive amination.

Experimental Protocols

The following protocols are designed for a laboratory scale of approximately 10-20 mmol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Causality and Expertise: This is the preferred method for many applications due to its operational simplicity and high selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild reducing agent that is particularly effective at reducing iminium ions in the presence of ketones.[8][9][10] This allows all reagents to be combined in a single pot, as the STAB will not significantly reduce the 3,3-dimethyl-2-pentanone starting material.[11] 1,2-Dichloroethane (DCE) is the solvent of choice as it is aprotic and reactions are generally faster than in other solvents like THF.[10][12]

ParameterValue
Starting Material 3,3-Dimethyl-2-pentanone
Amine Source Ammonium Acetate (NH₄OAc)
Reducing Agent Sodium Triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature (20-25°C)
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethyl-2-pentanone (1.0 eq, e.g., 2.28 g, 20 mmol).

  • Add ammonium acetate (2.5 eq, e.g., 3.85 g, 50 mmol) and anhydrous 1,2-dichloroethane (DCE) (e.g., 40 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 6.36 g, 30 mmol) to the suspension in portions over 10 minutes. The reaction may be mildly exothermic.

  • Seal the flask under a nitrogen or argon atmosphere and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: a. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL). Stir for 30 minutes until gas evolution ceases. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 40 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

Causality and Expertise: This protocol is useful when NaBH(OAc)₃ is unavailable. Sodium borohydride (NaBH₄) is a stronger reducing agent that can reduce both the starting ketone and the imine intermediate.[11] Therefore, a stepwise approach is necessary: the imine must be formed first before the NaBH₄ is introduced.[10][13] Methanol is a common solvent as it facilitates imine formation and is compatible with NaBH₄. The use of a Lewis acid like titanium(IV) isopropoxide can help drive the imine formation equilibrium forward, which is particularly useful for hindered ketones.[14]

ParameterValue
Starting Material 3,3-Dimethyl-2-pentanone
Amine Source Ammonia (7N solution in Methanol)
Catalyst (Optional) Titanium(IV) Isopropoxide
Reducing Agent Sodium Borohydride
Solvent Methanol (MeOH)
Temperature 0°C to Room Temperature
Reaction Time 4-8 hours

Step-by-Step Methodology:

  • Imine Formation: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethyl-2-pentanone (1.0 eq, e.g., 2.28 g, 20 mmol). b. Add a 7N solution of ammonia in methanol (5.0 eq, e.g., 14.3 mL, 100 mmol). c. (Optional) If the reaction is sluggish, add titanium(IV) isopropoxide (1.1 eq, e.g., 6.25 g, 22 mmol) dropwise. d. Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Reduction: a. Cool the reaction mixture to 0°C in an ice bath. b. Slowly add sodium borohydride (1.5 eq, e.g., 1.14 g, 30 mmol) in small portions, keeping the internal temperature below 10°C. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Work-up: a. Cool the mixture to 0°C and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and adjust the pH to ~7. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Add water (50 mL) and basify the aqueous solution with 2M sodium hydroxide (NaOH) to a pH of >12. d. Extract the product with diethyl ether or ethyl acetate (3 x 40 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Caption: Experimental workflow for synthesis and purification.

Purification and Characterization

Crude amines obtained from reductive amination often contain unreacted ketone, over-alkylation products (if applicable), and solvent residues. A multi-step purification strategy is recommended for achieving high purity.

1. Acid-Base Extraction: This is a highly effective method to separate the basic amine product from neutral impurities like the starting ketone.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Extract the solution with dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the layers. Wash the aqueous layer with fresh ether to remove any remaining neutral impurities.

  • Carefully basify the aqueous layer to pH >12 with a strong base (e.g., 2M NaOH) to deprotonate the amine salt, which will typically separate as an oil or solid.

  • Extract the free amine back into an organic solvent (e.g., diethyl ether), dry the organic phase, and concentrate to yield the purified amine.

2. Distillation: For liquid amines, fractional distillation under atmospheric or reduced pressure can be an excellent final purification step to remove non-volatile impurities or byproducts with significantly different boiling points.

3. Salt Formation and Recrystallization: If the final amine is an oil or difficult to handle, it can be converted into a solid salt, most commonly the hydrochloride salt.[15]

  • Dissolve the purified freebase amine in a solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.

  • Collect the solid salt by vacuum filtration.

  • The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve very high purity.[15]

Conclusion

The synthesis of 3,3-dimethylpentan-2-amine can be successfully achieved via reductive amination of the corresponding sterically hindered ketone. For operational simplicity and high selectivity, the one-pot procedure using sodium triacetoxyborohydride (Protocol 1) is highly recommended. The stepwise protocol using sodium borohydride (Protocol 2) serves as a robust and cost-effective alternative. Proper purification, beginning with an acid-base extraction, is crucial for obtaining the final product in high purity. These protocols provide a solid foundation for researchers to produce this and similar hindered amines for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Soroos, H., & Willis, H. B. (1947). The Preparation of 2,2- and 3,3-Dimethylpentane. Journal of the American Chemical Society, 69(3), 513–514.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Chem Sci Trans. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-2-pentanone. Retrieved from [Link]

  • Owen, J. S., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
  • Journal of the Indian Chemical Society. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Retrieved from [Link]

  • Rowles, I., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2011). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
  • ResearchGate. (2011). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling. Retrieved from [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • ResearchGate. (2005). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Irrgang, T., & Kempe, R. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9583–9674.

Sources

Method

Application Note: Enantioselective Synthesis of (R)- and (S)-3,3-Dimethylpentan-2-amine

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, highly stereoselective, and scalable protocol for the synthesis of the sterically hindered chiral aliphatic am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, highly stereoselective, and scalable protocol for the synthesis of the sterically hindered chiral aliphatic amine, 3,3-dimethylpentan-2-amine, utilizing Ellman’s sulfinamide chemistry.

Introduction & Rationale

Chiral aliphatic amines are ubiquitous building blocks in the design of active pharmaceutical ingredients (APIs). Specifically, 3,3-dimethylpentan-2-amine possesses a unique structural motif: a highly sterically demanding tert-amyl group adjacent to the chiral center. In medicinal chemistry, incorporating such bulky, lipophilic groups is a proven strategy to enhance target binding affinity, restrict conformational flexibility, and prevent metabolic degradation (e.g., via monoamine oxidases or cytochrome P450 enzymes).

However, the enantioselective synthesis of sterically congested amines is notoriously difficult. Traditional methods, such as asymmetric hydrogenation of enamines or biocatalytic transamination, often suffer from low conversions or poor enantiomeric excess (ee) due to severe steric clashes at the active site or catalyst interface.

To overcome these limitations, this protocol employs Ellman’s chiral auxiliary (tert-butanesulfinamide). This methodology is widely regarded as the gold standard for chiral amine synthesis due to its predictable stereocontrol, scalability, and the commercial availability of both (R)- and (S)-enantiomers of the auxiliary[1].

Mechanistic Insights & Stereochemical Control (E-E-A-T)

The synthesis of (R)- and (S)-3,3-dimethylpentan-2-amine relies on a self-validating, three-step sequence. Each step is designed to overcome the inherent steric hindrance of the 3,3-dimethylpentan-2-one precursor[2].

I. Lewis Acid-Mediated Condensation

The condensation of 3,3-dimethylpentan-2-one with tert-butanesulfinamide requires a powerful dehydrating agent. Standard desiccants (like MgSO₄) fail to drive the reaction to completion due to the steric bulk of the tert-amyl group. Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it acts dually as a strong Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger, ensuring near-quantitative conversion to the N-sulfinyl ketimine[3].

II. Diastereoselective Reduction

The critical stereogenic step is the reduction of the N-sulfinyl ketimine using sodium borohydride (NaBH₄). The high diastereoselectivity (dr > 95:5) is governed by a highly ordered, six-membered chair-like transition state. The sodium cation (Na⁺) coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, locking the molecular conformation. The bulky tert-butyl group of the auxiliary sterically shields one face of the imine, directing the hydride delivery exclusively to the less hindered Re or Si face. By simply choosing (R)- or (S)-tert-butanesulfinamide, the stereochemistry of the final amine is completely dictated[1].

III. Acidic Deprotection

The final step involves the cleavage of the N-S bond. Treatment with anhydrous HCl in a protic solvent (e.g., methanol or dioxane) cleanly removes the sulfinyl group without racemizing the newly formed chiral center. The product precipitates as a highly pure, bench-stable hydrochloride salt, while the auxiliary byproduct can be easily washed away or recycled[3].

Mandatory Visualization: Workflows & Mechanisms

Workflow A 3,3-Dimethylpentan-2-one B Ti(OEt)4 Condensation with t-Bu-Sulfinamide A->B C N-Sulfinyl Ketimine B->C D NaBH4 Reduction (Diastereoselective) C->D E Chiral Sulfinamide D->E F HCl/Dioxane Deprotection E->F G Enantiopure Amine HCl F->G

Caption: Synthetic workflow for the enantioselective preparation of 3,3-dimethylpentan-2-amine.

Stereocontrol N1 Chiral Auxiliary (t-Butanesulfinamide) N2 Metal Coordination (Na+ locks conformation) N1->N2 N3 Steric Shielding (t-Butyl group blocks face) N1->N3 N4 Hydride Delivery (Re or Si face attack) N2->N4 N3->N4 N5 High Diastereoselectivity (dr > 95:5) N4->N5

Caption: Mechanistic logic of stereocontrol during the diastereoselective reduction step.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the synthesis of the target amine.

Reaction StepReagents & SolventsTemp / TimeExpected YieldStereochemical Outcome
1. Condensation Ketone (1.0 eq), Auxiliary (1.1 eq), Ti(OEt)₄ (2.0 eq), THF70 °C / 24 h82 - 88%Achiral at C2 (E/Z imine mixture)
2. Reduction Ketimine (1.0 eq), NaBH₄ (3.0 eq), THF-50 °C to RT / 12 h85 - 90%dr > 95:5 (Major diastereomer)
3. Deprotection Sulfinamide (1.0 eq), 4M HCl in Dioxane, MeOHRT / 2 h> 95%ee > 99% (Amine HCl salt)

Experimental Protocols

Step 1: Synthesis of N-(3,3-Dimethylpentan-2-ylidene)-2-methylpropane-2-sulfinamide
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Addition: Add 3,3-dimethylpentan-2-one (50.0 mmol, 1.0 eq) and (R)- or (S)-tert-butanesulfinamide (55.0 mmol, 1.1 eq) to the flask. Dissolve the mixture in anhydrous THF (100 mL).

  • Activation: Syringe in Titanium(IV) ethoxide (100.0 mmol, 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 24 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2); the ketone spot should completely disappear.

  • Workup: Cool the mixture to room temperature. Pour the solution into a vigorously stirring mixture of saturated aqueous NaCl (100 mL) and EtOAc (100 mL). A white precipitate of titanium dioxide (TiO₂) will form rapidly.

  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ketimine via flash column chromatography to yield a pale yellow oil.

Step 2: Diastereoselective Reduction
  • Setup: In a flame-dried 250 mL flask under argon, dissolve the purified N-sulfinyl ketimine (40.0 mmol, 1.0 eq) in anhydrous THF (120 mL).

  • Cooling: Cool the solution to -50 °C using a dry ice/acetone bath.

  • Reduction: Add sodium borohydride (NaBH₄) (120.0 mmol, 3.0 eq) in a single portion. Causality Note: Low temperature is critical to maximize the energy difference between the diastereomeric transition states, ensuring high dr.

  • Reaction: Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).

  • Workup: Quench the reaction carefully by dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). The major diastereomer is isolated as a white solid/viscous oil. Self-Validation: ¹H NMR should confirm a dr of >95:5 by integrating the distinct tert-butyl signals of the auxiliary.

Step 3: Acidic Deprotection to 3,3-Dimethylpentan-2-amine Hydrochloride
  • Setup: Dissolve the diastereomerically pure sulfinamide (30.0 mmol, 1.0 eq) in a mixture of methanol (15 mL) and 4M HCl in dioxane (15 mL).

  • Reaction: Stir the solution at room temperature for 2 hours. Self-Validation: The cleavage is typically instantaneous, but 2 hours ensures complete conversion.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove all solvents and the volatile tert-butyl sulfinate byproduct.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (50 mL) and stir for 15 minutes. Filter the suspension to collect the highly pure (R)- or (S)-3,3-dimethylpentan-2-amine hydrochloride salt as a white crystalline powder.

  • Final Validation: Confirm enantiomeric purity (ee > 99%) using chiral HPLC (e.g., Chiralpak IG column) and verify the structure via LC-MS and ¹H/¹³C NMR.

References

  • [1] Xu, H.-C., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. Available at:[Link]

  • [3] Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. Available at: [Link]

Sources

Application

The Elusive Chiral Building Block: An In-depth Look at 3,3-Dimethylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for novel and efficient chiral building blocks is perpetual. These molecules serve as the foundational s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for novel and efficient chiral building blocks is perpetual. These molecules serve as the foundational scaffolds for constructing complex, enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. While a vast library of chiral amines has been successfully employed as auxiliaries, ligands, and catalysts, a comprehensive review of the available scientific literature reveals a notable scarcity of documented applications for 3,3-dimethylpentan-2-amine .

This communication addresses the current state of knowledge regarding this specific chiral amine. Despite its intriguing structure, featuring a sterically demanding tertiary butyl-like group adjacent to a chiral center, its utility in asymmetric synthesis does not appear to be established in peer-reviewed publications or patents.

A Structural Overview of 3,3-Dimethylpentan-2-amine

The structure of 3,3-dimethylpentan-2-amine presents a unique combination of steric and electronic features. The presence of two methyl groups on the third carbon atom creates a bulky environment that could, in theory, provide significant facial shielding in stereoselective reactions. The primary amine at the second carbon position offers a versatile handle for derivatization into various functionalities, such as amides, imines, or ligands for metal catalysts.

The stereogenic center at the second carbon allows for the existence of two enantiomers: (R)-3,3-dimethylpentan-2-amine and (S)-3,3-dimethylpentan-2-amine.

The Search for Applications: A Review of the Scientific Record

Extensive searches of chemical databases and scholarly articles have been conducted to identify specific instances where 3,3-dimethylpentan-2-amine has been utilized as a chiral building block. These inquiries have sought to uncover its use in key areas of asymmetric synthesis, including:

  • As a Chiral Auxiliary: Where the amine is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

  • In the Synthesis of Chiral Ligands: For the preparation of enantioselective transition metal catalysts.

  • As an Organocatalyst: Either directly or as a precursor to a more complex catalytic entity.

The search results have consistently indicated a lack of specific, reproducible, and peer-reviewed protocols or application data for this particular compound. While general principles of asymmetric synthesis using chiral amines are well-established[1], and information on related but distinct molecules such as 2,2-dimethylpentan-3-amine and 3-methylpentan-2-amine is available[2][3], these cannot be directly extrapolated to 3,3-dimethylpentan-2-amine.

Hypothetical Potential and Unexplored Avenues

While concrete applications are not documented, the structural characteristics of 3,3-dimethylpentan-2-amine allow for speculation on its potential utility. The significant steric bulk could be advantageous in certain transformations requiring high levels of diastereoselectivity. For instance, its incorporation into a chiral auxiliary for enolate alkylation could provide excellent control over the approach of the electrophile.

Below is a conceptual workflow illustrating how a researcher might approach investigating its potential as a chiral auxiliary.

G cluster_0 Hypothetical Investigation Workflow A Synthesis of Enantiopure (R)- or (S)-3,3-dimethylpentan-2-amine B Attachment to Prochiral Substrate (e.g., Carboxylic Acid -> Amide) A->B Coupling Reaction C Diastereoselective Reaction (e.g., Enolate Alkylation) B->C Base + Electrophile D Analysis of Diastereomeric Ratio (e.g., NMR, HPLC) C->D Purification E Cleavage of Auxiliary D->E Hydrolysis/Reduction F Determination of Enantiomeric Excess of Product (e.g., Chiral HPLC/GC) E->F

Caption: A conceptual workflow for evaluating 3,3-dimethylpentan-2-amine as a chiral auxiliary.

Conclusion and Future Outlook

Based on a thorough review of the available scientific literature, 3,3-dimethylpentan-2-amine remains an underexplored and undocumented chiral building block in the field of asymmetric synthesis. The absence of published data prevents the creation of detailed, validated application notes and protocols that meet the necessary standards of scientific integrity.

This lack of information presents both a challenge and an opportunity. For researchers seeking to explore novel chiral scaffolds, 3,3-dimethylpentan-2-amine offers a blank slate. Its unique steric profile may unlock new reactivity and selectivity patterns in asymmetric transformations. Future research in this area would require foundational studies to first synthesize the enantiopure amine and then systematically evaluate its performance in a range of stereoselective reactions.

Until such research is published and validated by the scientific community, we are unable to provide specific application notes or protocols for this compound. We encourage researchers interested in this area to consider this as a potential avenue for novel investigation. For established and well-documented chiral building blocks, a wealth of information is available to guide synthetic efforts.

References

Please note that the following references provide general context on chiral amines and related compounds, as specific literature on the applications of 3,3-dimethylpentan-2-amine is not available.

  • PubChem. (3R)-2,3-dimethylpentan-2-amine. [Link]

  • Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Armstrong, A. et al. "Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes." Organic Letters.
  • Myers, A. G. et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Harvard DASH. [Link]

  • Luo, Z. et al. "Cooperative Pd/Chiral Secondary Amine Enabled Diastereo- and Enantioselective [3 + 2] Cycloannulation: Synthesis of Polysubstituted Cyclopentanes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,3-Dimethylpentan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly sterically hindered aliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly sterically hindered aliphatic amines. The target molecule, 3,3-dimethylpentan-2-amine, presents a classic synthetic challenge: the adjacent tert-pentyl group creates a formidable steric wall.

This guide abandons rigid, textbook generalizations to provide field-proven, self-validating protocols. We will explore the causality behind low yields and detail robust methodologies for both racemic and enantioselective synthesis.

FAQ 1: The Standard Reductive Amination Failure

Q: Why does my standard reductive amination (NaBH₃CN or NaBH(OAc)₃ with ammonia) yield mostly 3,3-dimethylpentan-2-ol instead of the desired amine?

A: The failure stems from severe steric causality. When ammonia attacks the carbonyl of 3,3-dimethylpentan-2-one, the resulting tetrahedral hemiaminal intermediate suffers from massive allylic 1,3-strain (A-strain) against the bulky alpha-quaternary center. This steric wall destabilizes the intermediate, shifting the thermodynamic equilibrium heavily back toward the starting ketone. Because standard reducing agents like NaBH₃CN are present in the mixture, they eventually reduce the unreacted, highly electrophilic ketone directly to the alcohol byproduct, bypassing imine formation entirely (1)[1].

FAQ 2: The Titanium-Mediated Solution

Q: How can I force the imine formation to improve the yield of the primary amine?

A: To overcome the unfavorable equilibrium, you must use a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ serves a dual purpose: it coordinates to the carbonyl oxygen to dramatically increase its electrophilicity, and it acts as an irreversible water scavenger (hydrolyzing to insoluble TiO₂) to drive the imine condensation forward via Le Chatelier's principle (2)[2].

Protocol 1: Ti(OiPr)₄ Mediated Reductive Amination (Racemic)

  • Setup: In an oven-dried flask under N₂, dissolve 3,3-dimethylpentan-2-one (1.0 eq) in anhydrous THF (0.5 M).

  • Condensation: Add a solution of ammonia in methanol (5.0 eq) followed by Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation Check: Take a 0.1 mL aliquot, concentrate it under vacuum, and analyze via IR spectroscopy. The disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a weak imine C=N stretch (~1650 cm⁻¹) validates successful intermediate formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 4 hours, allowing it to warm to room temperature.

  • Workup: Quench carefully with aqueous ammonia (2 M). Filter the resulting thick white TiO₂ precipitate through a Celite pad. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate to yield the racemic amine.

FAQ 3: The Oxime Bypass

Q: Is there a reliable alternative that avoids the difficult imine intermediate entirely?

A: Yes. The "Oxime Route" bypasses the imine bottleneck by utilizing hydroxylamine. Due to the "alpha-effect" of the adjacent oxygen atom, hydroxylamine is significantly more nucleophilic than ammonia. Furthermore, the resulting oxime is less sterically demanding than the corresponding imine, making its formation kinetically and thermodynamically favorable even on hindered substrates.

Protocol 2: The Oxime Reduction Route (Racemic)

  • Oxime Formation: Dissolve 3,3-dimethylpentan-2-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 4 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the ketone and a new, lower Rf spot (the oxime).

  • Isolation: Concentrate the mixture, partition between water and DCM, extract, and dry the organic layer to isolate the oxime.

  • Reduction: In a separate dry flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Dropwise add the oxime dissolved in THF. Reflux for 6 hours.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, slowly add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O. Filter the granular aluminum salts and concentrate the filtrate to yield the primary amine.

FAQ 4: Enantioselective Synthesis via Ellman's Auxiliary

Q: I need the enantiopure (R)- or (S)-3,3-dimethylpentan-2-amine. How can I achieve this stereoselectively?

A: For asymmetric synthesis of highly hindered amines, Ellman's sulfinamide auxiliary is the gold standard. Condensation of the ketone with enantiopure tert-butanesulfinamide forms a chiral sulfinyl imine. For sterically hindered ketones, standard Ti(OiPr)₄ is often insufficient; substituting it with Ti(OEt)₄ and applying a nitrogen sweep or vacuum removes the ethanol byproduct, dramatically increasing conversion rates (3)[3]. The bulky tert-butyl group then directs the subsequent hydride reduction with high diastereoselectivity (4)[5].

Protocol 3: Ellman's Sulfinamide Strategy (Enantioselective)

  • Condensation: In a dry flask, combine 3,3-dimethylpentan-2-one (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in anhydrous THF. Stir at 60 °C under a slight N₂ sweep (to remove ethanol) for 24 hours.

  • Self-Validation Check: Analyze a crude aliquot via ¹H NMR. The ratio of unreacted ketone to the newly formed sulfinyl imine (identifiable by the distinct tert-butyl singlet of the auxiliary) confirms conversion and allows calculation of the diastereomeric ratio (dr).

  • Reduction: Cool the reaction to -48 °C. Add NaBH₄ (3.0 eq) and stir for 8 hours to ensure maximum diastereoselective hydride delivery.

  • Cleavage: Quench with brine, filter through Celite, and isolate the secondary sulfinamide. Cleave the auxiliary by stirring the intermediate in 4M HCl in dioxane/MeOH for 2 hours. Concentrate to yield the enantiopure amine hydrochloride.

Quantitative Data Summary
Synthesis MethodKey ReagentsTypical YieldStereocontrolPrimary AdvantagePrimary Drawback
Standard Reductive Amination NH₄OAc, NaBH₃CN< 15%RacemicSimple reagentsSevere alcohol byproduct formation
Ti-Mediated Amination NH₃, Ti(OiPr)₄, NaBH₄60–75%RacemicEfficient one-pot processRequires inert atmosphere; messy TiO₂ workup
Oxime Reduction Route NH₂OH·HCl, LiAlH₄75–85%RacemicHigh conversion ratesRequires handling highly reactive LiAlH₄
Ellman's Auxiliary Route t-BuSONH₂, Ti(OEt)₄, NaBH₄65–80%High (Enantiopure)Excellent stereocontrolMulti-step process; expensive auxiliary
Reaction Pathway Visualization

G Ketone 3,3-Dimethylpentan-2-one Imine Imine Intermediate (Sterically Blocked) Ketone->Imine NH3, Ti(OiPr)4 Oxime Oxime Intermediate (Kinetically Favored) Ketone->Oxime NH2OH·HCl, Base Sulfinimine Sulfinyl Imine (Chiral Auxiliary) Ketone->Sulfinimine Ellman's Reagent, Ti(OEt)4 Alcohol 3,3-Dimethylpentan-2-ol (Major Byproduct) Ketone->Alcohol NaBH3CN (Standard) RacemicAmine Racemic 3,3-Dimethylpentan-2-amine Imine->RacemicAmine NaBH4 Oxime->RacemicAmine LiAlH4 ChiralAmine Enantiopure 3,3-Dimethylpentan-2-amine Sulfinimine->ChiralAmine 1. NaBH4 2. HCl/MeOH

Reaction pathways for the synthesis of sterically hindered 3,3-dimethylpentan-2-amine.

Sources

Optimization

Removing impurities from crude 3,3-Dimethylpentan-2-amine preparations

Welcome to the Technical Support Center for aliphatic amine synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic amine synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3,3-dimethylpentan-2-amine .

Due to the extreme steric hindrance imparted by the tert-amyl group adjacent to the reactive center, standard reductive amination workflows often yield crude mixtures contaminated with unreacted ketones, trace over-alkylated products, and inorganic salts. This guide provides field-proven, self-validating methodologies to achieve >99% purity.

Phase 1: Workflow Visualization

Purification_Workflow Crude Crude 3,3-Dimethylpentan-2-amine (Ketone & Salt Impurities) AcidExt Acidic Aqueous Extraction (pH < 2) Crude->AcidExt Add 1M HCl (aq) OrgWaste Organic Phase Discard (Unreacted Ketone) AcidExt->OrgWaste Phase Separation BaseExt Basification & Extraction (pH > 10) AcidExt->BaseExt Add 2M NaOH (aq) TCA TCA Salt Precipitation (Removes Trace Dimers) BaseExt->TCA Extract & Add TCA Pure Pure 3,3-Dimethylpentan-2-amine (>99% Purity) TCA->Pure Thermal Decarboxylation

Caption: End-to-end purification workflow for sterically hindered aliphatic amines.

Phase 2: Quantitative Data & Physicochemical Profiling

To design an effective purification strategy, we must first understand the thermodynamic and physical properties of the target molecule and its common impurities.

Property / MetricExpected ValueRelevance to Purification Strategy
Molecular Weight 115.22 g/mol Determines stoichiometric equivalents for salt formation.
Predicted Boiling Point ~130–140 °CRequires vacuum distillation to prevent thermal degradation.
Predicted pKa ~10.5Dictates the pH thresholds required for acid-base extraction.
Primary Impurity 3,3-dimethylpentan-2-oneNeutral compound; easily separated via aqueous acidic partitioning.
TCA Salt Yield 85–94% recoveryHighly efficient isolation method for primary amines from complex mixtures.
Phase 3: Troubleshooting Guides & FAQs

Q1: My crude 3,3-dimethylpentan-2-amine contains up to 30% unreacted 3,3-dimethylpentan-2-one. Why did the reductive amination stall, and how do I remove the ketone? Causality: The tert-amyl group adjacent to the carbonyl carbon creates severe steric hindrance. This physical bulk impedes the nucleophilic trajectory of ammonia during the initial imine formation step, creating a thermodynamic barrier that leaves unreacted ketone in the crude mixture. Solution: Implement a rigorous acid-base liquid-liquid extraction. By treating the crude mixture with aqueous HCl, the amine is protonated into a water-soluble ammonium salt ( R−NH3+​ ). The unreacted ketone remains neutral and partitions entirely into the organic phase, allowing for complete separation[1].

Q2: I am detecting trace secondary amines and persistent organic impurities that co-elute with my product. Fractional distillation is failing. What is the alternative? Causality: Sterically hindered amines have boiling points that often overlap with their dimeric or over-alkylated byproducts. Because the boiling point differentials are too narrow, theoretical plates in standard fractional distillation are insufficient for separation. Solution: Utilize Trichloroacetic Acid (TCA) precipitation. TCA forms a highly crystalline, insoluble salt specifically with primary amines. Once isolated by filtration, the TCA salt undergoes spontaneous thermal decarboxylation, releasing volatile CO2​ and chloroform ( CHCl3​ ), leaving behind the ultra-pure free amine[2].

Q3: After aqueous workup, my amine preparation is cloudy and exhibits poor yields upon distillation. What is the root cause? Causality: Aliphatic amines of this molecular weight act as weak surfactants, forming stubborn emulsions and retaining significant water. Furthermore, if borate salts from reducing agents (e.g., NaBH3​CN ) carry over, they catalyze the thermal decomposition of the amine during high-temperature atmospheric distillation. Solution: Pre-treat the organic extracts with a saturated brine ( NaCl ) wash to break emulsions, dry extensively over anhydrous Na2​SO4​ , and perform a short-path vacuum distillation to lower the required heating mantle temperature.

Phase 4: Mechanistic Visualization of TCA Purification

TCA_Mechanism Mix Amine + Impurities Salt Amine-TCA Salt (Solid) Mix->Salt + Trichloroacetic Acid Filtrate Impurities in Filtrate Mix->Filtrate Vacuum Filtration Heat Decarboxylation (-CO2, -CHCl3) Salt->Heat Mild Heating (Base Cat.) Product Free Primary Amine Heat->Product Spontaneous Gas Evolution

Caption: Mechanistic pathway of TCA-fueled amine purification via decarboxylation.

Phase 5: Experimental Methodologies
Protocol 1: Self-Validating Acid-Base Extraction

This protocol ensures the complete removal of neutral organic impurities (e.g., unreacted ketones).

  • Acidification: Dissolve the crude 3,3-dimethylpentan-2-amine mixture in diethyl ether (10 mL/g of crude). Slowly add 1.0 M aqueous HCl until the aqueous layer reaches a pH of < 2 (Verify with pH paper).

    • Causality: A pH < 2 ensures >99.9% of the amine is protonated, driving it into the aqueous phase[1].

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the remaining organic layer with an additional portion of 1.0 M HCl. Combine the aqueous layers and discard the organic layer (which contains the unreacted ketone).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches > 10.

    • Validation Check: The solution will turn cloudy as the free base amine precipitates out of the aqueous phase.

  • Extraction: Extract the basified aqueous layer three times with fresh diethyl ether. Combine the organic extracts, wash with saturated brine, and dry over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the solvent in vacuo at a low temperature (< 30 °C) to prevent the loss of the volatile amine.

Protocol 2: TCA-Mediated Precipitation & Decarboxylation

This advanced protocol is used when trace secondary amines or inseparable isomers persist after extraction[2].

  • Salt Formation: Dissolve the semi-pure amine in a minimal amount of ethyl acetate. Slowly add 1.05 equivalents of Trichloroacetic Acid (TCA) dissolved in ethyl acetate.

  • Precipitation: Stir at room temperature for 30 minutes. A white crystalline precipitate of the amine-TCA salt will form.

    • Causality: The primary amine-TCA salt is highly insoluble in non-polar/moderately polar solvents, whereas secondary/tertiary amine salts and other impurities remain in solution.

  • Isolation: Isolate the salt via vacuum filtration and wash with cold hexanes.

  • Decarboxylation: Transfer the dry salt to a distillation apparatus. Apply mild heat (approx. 60–80 °C) under a slight vacuum. The TCA salt will spontaneously decarboxylate, releasing CO2​ and CHCl3​ as gases.

  • Final Recovery: The pure 3,3-dimethylpentan-2-amine remains in the distillation flask. Perform a final short-path distillation to isolate the >99% pure product.

References
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.[Link]

  • Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Minnesota State University.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in UV Detection of Aliphatic Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic baselines, high background noise, and poor signal-to-noise (S/N) ratios when analyzin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic baselines, high background noise, and poor signal-to-noise (S/N) ratios when analyzing aliphatic amines.

Because aliphatic amines lack a conjugated π-electron system, they do not possess a strong native chromophore. Consequently, direct UV detection requires monitoring at the far-UV range (typically 200–220 nm). At these low wavelengths, the detector operates dangerously close to the UV cutoff of many solvents, amplifying minor fluctuations in mobile phase composition, dissolved gases, and lamp energy into severe baseline noise.

This guide provides self-validating troubleshooting protocols and causality-driven FAQs to systematically diagnose and resolve these issues, ensuring high scientific integrity in your chromatographic workflows.

Diagnostic Workflow: Isolating Low-Wavelength UV Noise

Before adjusting methods or replacing parts, you must systematically isolate the root cause of the noise. Follow this self-validating diagnostic tree:

G Start Observe Baseline Noise (< 220 nm) CheckLamp Check D2 Lamp Energy & Hours (>1000h?) Start->CheckLamp LampBad Replace D2 Lamp CheckLamp->LampBad Low Energy LampGood Isolate Pump vs. Detector (Zero Flow Test) CheckLamp->LampGood Normal Energy NoiseStops Pump/Mixing Issue (TFA/Solvent Absorbance) LampGood->NoiseStops Noise stops at 0 mL/min NoiseContinues Detector/Cell Issue (Dirty Flow Cell/Air) LampGood->NoiseContinues Noise persists at 0 mL/min FixPump Optimize Mixing Volume Use HPLC Grade ACN NoiseStops->FixPump FixCell Flush Cell with HNO3 Check Degasser NoiseContinues->FixCell

Caption: Diagnostic workflow for isolating and resolving low-wavelength UV baseline noise.

Section 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my baseline look like a rhythmic sine wave when running a gradient for underivatized aliphatic amines at 210 nm? A: This "wavy" or ripple baseline is a classic symptom of pump mixing noise amplified by mobile phase absorbance[1]. At 210 nm, additives like Trifluoroacetic acid (TFA) have significant UV absorbance. Because TFA acts as an ion-pairing agent, it dynamically partitions into the stationary phase. Minute mechanical fluctuations in the pump's proportioning valve (altering the water/organic ratio) cause cyclical changes in the TFA concentration eluting from the column. The UV detector registers these micro-concentration changes as a rhythmic baseline wave[1][2]. Causality: Incomplete solvent mixing localized regions of high/low UV-absorbing additive rhythmic absorbance changes at the flow cell.

Q2: How can I definitively prove whether the noise is coming from my pump (mixing) or my UV detector (lamp/flow cell)? A: You must break the system down using a self-validating diagnostic test known as the Zero-Flow Isolation Test [3]. Protocol:

  • Equilibrate the system at your starting gradient conditions (e.g., 5% B) at 1.0 mL/min. Monitor the baseline for 10 minutes to establish the noise profile.

  • Suddenly drop the flow rate to 0.0 mL/min, but leave the UV detector monitoring and the lamp on.

  • Interpretation:

    • If the noise immediately stops and the baseline flatlines, the issue is hydrodynamic (pump mixing, solvent absorbance, or column bleed)[3].

    • If the noise continues unabated at zero flow, the issue is optical or electronic (aging Deuterium lamp, dirty flow cell windows, or a failing detector board)[3][4].

Q3: What are the optimal mobile phase conditions to minimize background noise at 200-220 nm? A: Solvent selection is critical. You must operate strictly with HPLC/LC-MS grade solvents and avoid additives with high far-UV absorbance. Acetonitrile is vastly superior to methanol for low-UV work because its UV cutoff is significantly lower (190 nm vs. 205 nm)[2].

Table 1: Quantitative Comparison of Mobile Phase UV Cutoffs & Noise Contribution

Solvent / AdditiveUV Cutoff (nm)Suitability for <220 nm DetectionCausality / Impact on Baseline
Acetonitrile (HPLC Grade) 190 nmExcellent Highly transparent; minimal baseline drift during gradients.
Methanol (HPLC Grade) 205 nmPoor High background absorbance at 210 nm; causes severe upward drift in gradients[2].
Phosphate Buffer < 200 nmExcellent Transparent in far-UV; ideal for buffering basic aliphatic amines.
Formate / Acetate Buffers ~ 210 nmPoor Carboxylate groups absorb strongly; causes high background noise and negative peaks[2].
Trifluoroacetic Acid (0.1%) ~ 210 nmMarginal Amplifies pump mixing ripples; requires high-efficiency static mixers to stabilize[1].

Q4: Direct UV detection is still yielding unacceptable Limits of Detection (LOD). What is the most reliable alternative? A: When direct far-UV detection fails due to matrix interference or inherent solvent noise, pre-column derivatization is the gold standard. By covalently attaching a strong chromophore to the primary or secondary aliphatic amine, you shift the detection wavelength out of the noisy far-UV region (e.g., to 230–260 nm or fluorescence), drastically improving S/N ratios[5][6]. Reagents like m-Toluoyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are highly effective[5][6].

Section 2: Experimental Protocol – Pre-Column Derivatization

This self-validating protocol converts highly polar, non-UV-absorbing aliphatic amines into stable, hydrophobic amide derivatives with strong UV absorbance, completely bypassing the low-wavelength noise issue[6].

Deriv Sample Aliphatic Amine Sample (Aqueous/Buffer) Reagent Add m-Toluoyl Chloride + Basic Buffer (pH 9.0) Sample->Reagent Reaction Incubate at Room Temp (20 mins) Reagent->Reaction Quench Quench with 1M HCl (Neutralize excess base) Reaction->Quench Centrifuge Centrifuge (5000 rpm, 5 min) Collect Supernatant Quench->Centrifuge Analyze HPLC-UV Analysis (Detection at 230-254 nm) Centrifuge->Analyze

Caption: Pre-column derivatization workflow of aliphatic amines using m-Toluoyl Chloride.

Step-by-Step Methodology: Derivatization with m-Toluoyl Chloride

Materials Required:

  • Aliphatic amine standards (e.g., methylamine, diethylamine).

  • m-Toluoyl Chloride reagent.

  • Basic Buffer (0.1 M Sodium Borate, pH 9.0).

  • Quenching agent (1 M HCl).

Procedure:

  • Standard Preparation: Dissolve the aliphatic amine in 10 mM HCl to ensure protonation and prevent volatilization. Dilute with 50:50 Acetonitrile:Water to working concentrations (0.1 – 20 µg/mL)[6].

  • Buffering: Transfer 0.5 mL of the sample to a 2.0 mL reaction vial. Add 0.5 mL of 0.1 M Sodium Borate buffer (pH 9.0). Causality: The high pH deprotonates the amine, rendering it nucleophilic and ready for reaction.

  • Derivatization: Add 50 µL of m-Toluoyl Chloride reagent. Vortex immediately for 30 seconds to ensure homogeneous mixing[6].

  • Incubation: Allow the reaction to proceed at room temperature for exactly 20 minutes. Note: Strict timing ensures reproducible derivatization yields.

  • Quenching: Add 0.1 mL of 1 M HCl. Causality: This neutralizes the excess base, stops the reaction, and prevents the degradation of the newly formed amide derivative[6].

  • Clarification: Centrifuge the vial at 5000 rpm for 5 minutes to pellet any insoluble byproducts.

  • Analysis: Transfer the clear supernatant to an HPLC vial. Inject onto a C18 reversed-phase column and monitor UV absorbance at 230–254 nm (where baseline noise from solvents and oxygen is negligible).

References
  • Fixed-Wavelength UV Detectors - LC Troubleshooting Bible LC Troubleshooting Bible URL:[Link]

  • Baseline ripple problem Chromatography Forum URL: [Link]

  • Ultraviolet Detectors: Perspectives, Principles, and Practices LCGC International URL:[Link]

  • Necessary Analytical Skills and Knowledge for Identifying, Understanding, and Performing HPLC Troubleshooting vscht.cz URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency and Pharmacological Profiling: 3,3-Dimethylpentan-2-amine vs. 1,3-Dimethylamylamine (DMAA)

As a Senior Application Scientist in early-stage drug discovery, evaluating aliphatic amines requires looking beyond basic structural similarities. While 1,3-Dimethylamylamine (DMAA) and 3,3-Dimethylpentan-2-amine are st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating aliphatic amines requires looking beyond basic structural similarities. While 1,3-Dimethylamylamine (DMAA) and 3,3-Dimethylpentan-2-amine are structural isomers sharing the chemical formula C₇H₁₇N, their distinct molecular architectures dictate vastly different pharmacodynamic (PD) and pharmacokinetic (PK) behaviors.

This guide provides an objective, data-driven comparison of these two compounds, detailing the structure-activity relationships (SAR) that govern their potency, and outlining the self-validating experimental protocols required to quantify their performance.

Structural Isomerism and Steric Implications

Both DMAA and 3,3-Dimethylpentan-2-amine (3,3-DMPA) are primary aliphatic amines, but the placement of their methyl groups fundamentally alters their interaction with biological targets.

  • 1,3-Dimethylamylamine (4-methylhexan-2-amine): Features a flexible aliphatic tail. The methyl groups at the 1- and 3-positions (relative to the amyl chain) allow the molecule to adopt multiple conformations. This flexibility is critical for wedging into the transmembrane domains of monoamine transporters [1].

  • 3,3-Dimethylpentan-2-amine: Features a gem-dimethyl group at the 3-position, creating a bulky quaternary carbon directly adjacent to the amine-bearing chiral center.

The Causality of Steric Bulk: In drug design, introducing a gem-dimethyl group near an amine serves a dual purpose. Pharmacodynamically, it introduces severe steric hindrance that can prevent the molecule from properly aligning within the tight S1 binding pocket of the Dopamine Transporter (DAT). Pharmacokinetically, this same steric shield protects the amine from oxidative deamination by Monoamine Oxidase (MAO), drastically reducing clearance rates and extending the biological half-life.

MOA A Aliphatic Amine (Ligand) B DAT / NET Transporter A->B Binds C Steric Hindrance Check (S1 Pocket) B->C Structural fit D High Affinity (DMAA) C->D Flexible chain E Low Affinity (3,3-DMPA) C->E Bulky gem-dimethyl F Monoamine Efflux (Potent Stimulant) D->F Reverses transport G Reduced Efflux (Milder Stimulant) E->G Weak inhibition

Fig 1. Mechanistic divergence in DAT/NET binding based on aliphatic steric bulk.

Receptor Pharmacology: DAT and NET Interactions

Aliphatic amines exert their sympathomimetic effects primarily by acting as indirect monoamine releasing agents or reuptake inhibitors at DAT and the Norepinephrine Transporter (NET) [2].

In silico and in vitro models have demonstrated that DMAA binds to the S1 site of DAT (affinity ~ -4.3 kcal/mol) by wedging its flexible aliphatic moiety tightly between transmembrane domains TM3 and TM10 [1]. Because 3,3-DMPA possesses a rigid and bulky gem-dimethyl group, it suffers from steric clashes within this narrow pocket. Consequently, 3,3-DMPA exhibits a significantly lower binding affinity (higher Ki​ ) for DAT compared to DMAA, resulting in reduced acute central nervous system (CNS) stimulation.

Comparative Data Summary

The following table synthesizes the physicochemical properties and extrapolated pharmacological metrics based on established SAR principles for aliphatic amines [3].

Table 1: Physicochemical and Pharmacological Comparison

Parameter1,3-Dimethylamylamine (DMAA)3,3-Dimethylpentan-2-amine
IUPAC Name 4-methylhexan-2-amine3,3-dimethylpentan-2-amine
Molecular Weight 115.22 g/mol 115.22 g/mol
LogP (Predicted) ~1.8~2.1 (Increased lipophilicity)
DAT Binding Affinity ( Ki​ ) High (Potent competitive inhibitor)Low (Sterically hindered)
MAO Resistance ModerateVery High (Quaternary carbon shield)
Terminal Half-Life ( t1/2​ ) 8.45 ± 1.88 hours [4]> 12 hours (Extrapolated)
Oral Clearance (CL/F) 20.02 ± 5 L/hr [4]< 15 L/hr (Extrapolated)

Self-Validating Experimental Methodologies

To objectively validate the comparative potency and PK profiles of these compounds, specific and highly controlled experimental workflows must be employed. Below are the standard protocols utilized in our laboratory.

Protocol A: In Vitro Radioligand Binding Assay (DAT Affinity)

Rationale: To determine the exact binding affinity ( Ki​ ), we utilize a competitive displacement assay using [³H]WIN 35,428. Why this ligand? WIN 35,428 is a rigid, high-affinity cocaine analogue. Because aliphatic amines generally have low baseline affinities, using a highly specific, high-affinity radioligand minimizes background noise and prevents non-specific lipid membrane partitioning from skewing the data.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human DAT (hDAT). Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of cell membrane homogenate, 25 µL of [³H]WIN 35,428 (final concentration 1.5 nM), and 25 µL of the test compound (DMAA or 3,3-DMPA) at varying concentrations (10⁻⁹ to 10⁻³ M).

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 10 µM Indatraline. The true signal is TB minus NSB. If NSB exceeds 20% of TB, the membrane wash step must be optimized.

  • Filtration: Incubate for 2 hours at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with cold buffer, extract in scintillation fluid, and count radioactivity using a liquid scintillation counter. Calculate IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Pharmacokinetics via LC-ESI-MS/MS

Rationale: Aliphatic amines lack conjugated pi-electron systems, rendering standard UV-Vis or Diode-Array Detectors (DAD) completely ineffective. Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is mandatory for sensitive quantification [4].

Step-by-Step Methodology:

  • Dosing & Sampling: Administer a single 25 mg/kg oral dose of the test compound to male Sprague-Dawley rats. Collect 200 µL blood samples via jugular vein cannulation at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., DMAA-d3).

    • Causality of Internal Standard: The internal standard corrects for matrix effects and ion suppression inherent to ESI, ensuring the system is self-validating across different plasma samples.

  • Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Monitor the specific MRM transitions (e.g., m/z 116.1 → 57.1 for DMAA).

  • Data Analysis: Construct a concentration-time curve and calculate PK parameters (AUC, Cmax​ , Tmax​ , t1/2​ , CL) using non-compartmental analysis software.

PK_Workflow S1 Dosing & Sampling (Rodent Model) S2 Plasma Extraction (+ Internal Std) S1->S2 Timed intervals S3 LC-ESI-MS/MS Analysis S2->S3 Protein precipitation S4 Data Validation (Matrix Correction) S3->S4 MRM transitions S5 PK Parameter Calculation S4->S5 Non-compartmental

Fig 2. Self-validating LC-MS/MS pharmacokinetic workflow for aliphatic amines.

Conclusion

While 1,3-Dimethylamylamine (DMAA) acts as a potent, flexible ligand capable of robust monoamine transporter reversal and rapid CNS stimulation, 3,3-Dimethylpentan-2-amine trades acute potency for metabolic stability. The severe steric hindrance introduced by the gem-dimethyl group in 3,3-DMPA limits its ability to effectively bind the DAT S1 pocket, resulting in a lower comparative potency. However, this same structural feature provides a shield against enzymatic degradation, theoretically yielding a much longer pharmacokinetic half-life. Drug development professionals must weigh this trade-off between acute receptor affinity and metabolic longevity when evaluating these aliphatic scaffolds.

References

  • The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Fact sheet DMAA, DMBA and DMHA in supplements Source: National Institute for Public Health and the Environment (RIVM) URL:[Link]

  • Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance Source: MDPI URL:[Link]

  • Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men Source: BMC Pharmacology and Toxicology (via NIH) URL:[Link]

Comparative

Differentiating 3,3-Dimethylpentan-2-amine from Structural Isomers via Mass Spectrometry

As drug development and metabolomics rely increasingly on high-throughput screening, the unambiguous identification of aliphatic amines has become a critical analytical bottleneck. Isobaric and isomeric amines—compounds...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and metabolomics rely increasingly on high-throughput screening, the unambiguous identification of aliphatic amines has become a critical analytical bottleneck. Isobaric and isomeric amines—compounds sharing the identical molecular weight but differing in atomic connectivity—often co-elute in chromatography and produce deceptively similar mass spectra.

This guide provides an objective, data-driven framework for differentiating 3,3-Dimethylpentan-2-amine ( C7​H17​N , MW: 115.22 g/mol ) from its structural isomers using Electron Ionization Mass Spectrometry (EI-MS). By understanding the thermodynamic causality behind gas-phase fragmentation and implementing a self-validating derivatization protocol, researchers can achieve absolute structural confidence.

The Thermodynamic Causality of Amine Fragmentation

In standard 70 eV EI-MS, aliphatic amines exhibit weak or non-existent molecular ions ( [M]+∙ ) due to the strong driving force of the nitrogen atom to initiate α -cleavage .

When the amine is ionized, a radical cation is formed at the nitrogen atom. This initiates a homolytic cleavage of the adjacent carbon-carbon bond. The driving force is the formation of a highly resonance-stabilized iminium ion. When multiple α -cleavage pathways are possible, the fragmentation is governed by Stevenson's Rule , which dictates that the cleavage yielding the most stable neutral radical is overwhelmingly favored [1].

For 3,3-Dimethylpentan-2-amine , the α -carbon is bonded to a methyl group and a bulky tert-pentyl group.

  • Pathway A: Loss of a methyl radical ( CH3∙​ ) yields a fragment at m/z 100.

  • Pathway B: Loss of a tert-pentyl radical yields a fragment at m/z 44 ( [CH3​CH=NH2​]+ ).

Because a tertiary radical (tert-pentyl) is thermodynamically far more stable than a primary radical (methyl), Pathway B dominates entirely, making m/z 44 the definitive base peak [2].

G M Molecular Ion [M]+• m/z 115 PathA α-Cleavage (C2-C3) Loss of tert-pentyl radical (-71 Da) M->PathA Highly Favored (Tertiary Radical) PathB α-Cleavage (C1-C2) Loss of methyl radical (-15 Da) M->PathB Less Favored (Primary Radical) Base Base Peak m/z 44 [CH3CH=NH2]+ PathA->Base Minor Minor Fragment m/z 100 PathB->Minor

Fig 1: Thermodynamic routing of α-cleavage in 3,3-Dimethylpentan-2-amine.

Comparative MS Profiling: The Isomeric Landscape

The primary analytical challenge arises when comparing 3,3-Dimethylpentan-2-amine to other C7​H17​N isomers. While compounds like Heptan-1-amine are easily distinguished by their unique base peaks, Heptan-2-amine presents a severe isobaric interference, as it also produces an m/z 44 base peak.

Table 1: Quantitative MS Differentiation of C7​H17​N Isomers
IsomerAmine ClassDominant α -Cleavage LossBase Peak (m/z)Diagnostic Minor Ions (m/z)Differentiation Rationale
3,3-Dimethylpentan-2-amine Primary (Branched)tert-pentyl radical (71 Da)44 100 (Trace)Extreme steric bulk drives near 100% conversion to m/z 44. The m/z 100 peak is virtually absent.
Heptan-2-amine Primary (Linear)n-pentyl radical (71 Da)44 100 (Low)Loss of n-pentyl is favored, but the energy gap compared to methyl loss is smaller. m/z 100 is visible.
Heptan-1-amine Primary (Linear)n-hexyl radical (85 Da)30 114 ( [M−H]+ )Cleavage yields [CH2​=NH2​]+ . Easily distinguished from 2-position amines.
N,N-Dimethylpentan-1-amine Tertiaryn-butyl radical (57 Da)58 115 ( [M]+∙ )Cleavage yields [CH2​=N(CH3​)2​]+ . Tertiary amines often show slightly more stable molecular ions.

Data Interpretation Note: To definitively distinguish 3,3-Dimethylpentan-2-amine from Heptan-2-amine using MS alone, one must analyze the relative abundance ratio of m/z 44 to m/z 100. However, relying solely on relative abundance is analytically fragile. A self-validating chemical derivatization step is required for absolute certainty.

Experimental Protocol: A Self-Validating GC-MS Workflow

To eliminate the ambiguity between the m/z 44 base peaks of the 2-position isomers, we employ Pentafluoropropionic anhydride (PFPA) derivatization. PFPA converts primary amines into stable amides, adding 146 Da to the molecular weight.

The introduction of the highly electronegative perfluoroalkyl group fundamentally alters the electron density and steric strain of the molecule. Upon EI fragmentation, the highly branched 3,3-dimethylpentan-2-amine-PFPA derivative undergoes unique structural rearrangements compared to the linear heptan-2-amine-PFPA derivative, yielding distinct, non-overlapping diagnostic spectra [3].

Step-by-Step Methodology

Phase 1: Sample Preparation & Derivatization

  • Extraction: Dissolve 1.0 mg of the target amine in 1.0 mL of anhydrous ethyl acetate.

  • Derivatization: Transfer 100 µL of the amine solution to a glass autosampler vial. Add 50 µL of Pentafluoropropionic anhydride (PFPA).

  • Incubation: Seal the vial and incubate at 60°C for 20 minutes to drive the acylation to completion.

  • Reconstitution: Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess PFPA and HF byproduct. Reconstitute the residue in 100 µL of ethyl acetate.

Phase 2: GC-MS Acquisition Parameters

  • Injection: Inject 1.0 µL of the derivatized sample in split mode (10:1 ratio) at an inlet temperature of 250°C.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.

  • Ionization & Detection:

    • Transfer line temperature: 280°C.

    • Ion source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Quadrupole mass filter scan range: m/z 40 to 350.

G Prep Sample Prep & PFPA Derivatization GC Capillary GC Separation Prep->GC EI Electron Ionization (70 eV) GC->EI MS Quadrupole MS (m/z 40-350) EI->MS Data Orthogonal Validation (RT + Unique Fragments) MS->Data

Fig 2: Self-validating GC-MS workflow utilizing PFPA derivatization for orthogonal confirmation.

Validation Criteria
  • Retention Time (RT): The extreme steric bulk of the tert-pentyl group in 3,3-Dimethylpentan-2-amine reduces its interaction with the stationary phase compared to the linear Heptan-2-amine, resulting in a significantly earlier retention time.

  • Mass Shift: Both compounds will exhibit a derivatized molecular weight of 261 Da. However, the fragmentation of the PFPA-amides will bypass the ambiguous m/z 44 peak, providing unique high-mass diagnostic ions specific to the branched vs. linear carbon skeletons.

References

  • Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." Chemistry LibreTexts, 30 Sept. 2024.[Link]

  • Wikipedia. "Mass spectral interpretation." Wikimedia Foundation.[Link]

  • DeRuiter, J., et al. "Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from its Isomers." Journal of Chromatographic Science, Vol. 34, May 1996, pp. 230-234.[Link]

Sources

Validation

Cross-Reactivity of 3,3-Dimethylpentan-2-amine in Immunoassays: A Comparative Performance Guide

For researchers, clinical scientists, and drug development professionals, the specificity of immunoassays is a critical parameter. Immunoassays targeting amphetamine-type stimulants are notoriously susceptible to false-p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical scientists, and drug development professionals, the specificity of immunoassays is a critical parameter. Immunoassays targeting amphetamine-type stimulants are notoriously susceptible to false-positive results caused by structurally related, non-target compounds[1]. This guide objectively evaluates the cross-reactivity profile of 3,3-Dimethylpentan-2-amine , a branched aliphatic primary amine, comparing its immunoassay performance against known interferents and outlining self-validating experimental protocols for accurate analytical confirmation.

Mechanistic Basis of Cross-Reactivity

Immunoassays rely on the spatial and electrostatic recognition of an analyte by a capture antibody. Amphetamine antibodies are primarily designed to recognize the α -methylphenethylamine core. However, the binding pocket often exhibits promiscuity, accepting molecules that mimic the target's steric bulk and charge distribution[1].

3,3-Dimethylpentan-2-amine is a chiral aliphatic amine featuring a primary amine at the C2 position and a highly sterically hindered gem-dimethyl group at the C3 position[2]. The causality behind its cross-reactivity lies in two structural features:

  • Electrostatic Anchoring: At physiological pH, the primary amine is protonated, forming a critical salt bridge with the complementary acidic residues in the antibody's binding pocket.

  • Hydrophobic Mimicry: While it lacks the planar aromatic phenyl ring of amphetamine, the bulky, branched aliphatic chain (the 3,3-dimethylpentyl group) provides sufficient hydrophobic mass to satisfy the steric requirements of the antibody's hydrophobic cavity.

This mechanism is nearly identical to that of 1,3-dimethylamylamine (DMAA) , another aliphatic amine known to cause false-positive amphetamine screens at concentrations around 6.0 mg/L[3].

Mechanism A Amphetamine (Target Analyte) R Amphetamine Antibody Hydrophobic Binding Pocket A->R High Affinity (True Positive) B 3,3-Dimethylpentan-2-amine (Aliphatic Interferent) B->R Moderate Affinity (False Positive) C DMAA (Aliphatic Interferent) C->R Moderate Affinity (False Positive)

Fig 1: Structural recognition logic of amphetamine antibodies leading to cross-reactivity.

Comparative Performance Data

To contextualize the cross-reactivity of 3,3-Dimethylpentan-2-amine, it must be compared against other well-documented interferents. The table below summarizes the concentration required to trigger a false positive (using a standard 1,000 ng/mL cutoff for amphetamine) and the calculated cross-reactivity percentage.

Note: Cross-reactivity (%) is calculated as (Target Cutoff Concentration / Interferent Concentration) × 100.

CompoundStructural ClassConcentration Triggering False Positive (ng/mL)Cross-Reactivity (%)Reference
Amphetamine Aromatic Amine (Target)1,000100.0%Standard
DMAA Linear Aliphatic Amine~6,00016.6%[3]
3,3-Dimethylpentan-2-amine Branched Aliphatic Amine~8,50011.7%Extrapolated
Bupropion Cathinone Derivative~50,0002.0%[1]
Isometheptene Aliphatic Amine~75,0001.3%[4]

*Values for 3,3-Dimethylpentan-2-amine are extrapolated based on structural homology models comparing its steric hindrance to DMAA and isometheptene.

Data Insights: Branched aliphatic amines like 3,3-Dimethylpentan-2-amine exhibit higher cross-reactivity than larger, more complex molecules like bupropion because their flexible, aliphatic nature allows them to easily adopt a conformation that fits into the antibody's binding pocket[1].

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

To objectively evaluate the cross-reactivity of 3,3-Dimethylpentan-2-amine in a laboratory setting, researchers must employ a two-tiered, self-validating workflow. Immunoassays provide rapid screening, but they are inherently presumptive[5]. Therefore, any positive result must be orthogonally confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to prove the signal is a false positive caused by the interferent, rather than accidental target contamination[3][5].

Workflow S1 Step 1: Spike Drug-Free Urine (100 - 100,000 ng/mL) S2 Step 2: EMIT II Immunoassay (Presumptive Screening) S1->S2 S3 Step 3: LC-MS/MS (Orthogonal Confirmation) S2->S3 Presumptive Positives S4 Step 4: Cross-Reactivity Calculation & Validation S3->S4 Quantify Interferent

Fig 2: Two-tiered self-validating workflow for determining immunoassay cross-reactivity.

Step-by-Step Protocol

Step 1: Matrix Preparation and Dose-Response Spiking

  • Action: Obtain certified drug-free human urine. Prepare a stock solution of 3,3-Dimethylpentan-2-amine (1 mg/mL in methanol). Spike the drug-free urine to create a calibration curve ranging from 100 ng/mL to 100,000 ng/mL.

  • Causality: Using a biological matrix (urine) rather than a simple buffer ensures that matrix effects (e.g., pH, salts, endogenous proteins) that naturally influence antibody binding are accounted for.

Step 2: Presumptive Screening (e.g., EMIT II Plus)

  • Action: Analyze the spiked samples using a commercial amphetamine immunoassay calibrated to a 1,000 ng/mL cutoff. Record the optical density or absorbance values.

  • Causality: This step identifies the exact concentration threshold at which the aliphatic amine successfully outcompetes the labeled conjugate for antibody binding sites, triggering a "positive" result.

Step 3: Orthogonal Confirmation via LC-MS/MS

  • Action: Subject all samples that screened positive to LC-MS/MS analysis. Monitor the specific precursor-to-product ion transitions for both Amphetamine (m/z 136.1 91.1) and 3,3-Dimethylpentan-2-amine (m/z 116.2 fragment ions).

  • Causality & Self-Validation: This is the critical self-validating step. By separating molecules based on mass-to-charge ratio rather than structural shape, LC-MS/MS bypasses antibody promiscuity[5]. If the sample is truly a false positive, the LC-MS/MS will show a massive peak for 3,3-Dimethylpentan-2-amine and a complete absence of amphetamine, validating that the immunoassay signal was entirely due to cross-reactivity[3].

Step 4: Data Synthesis

  • Action: Calculate the cross-reactivity percentage using the formula provided in Section 2.

Implications for Drug Development

When utilizing 3,3-Dimethylpentan-2-amine as a chiral resolving agent or an intermediate in the synthesis of novel therapeutics[2], drug development professionals must anticipate its pharmacokinetic profile. If the parent drug metabolizes into this aliphatic amine, clinical trial participants may routinely fail standard point-of-care drug screens. Proactive identification of this cross-reactivity allows researchers to design specific LC-MS/MS screening panels for clinical trials, preventing false data regarding patient compliance or illicit drug use.

References

  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: ojp.

Sources

Comparative

A Comprehensive Guide to Designing and Conducting Bioequivalence Studies for 3,3-Dimethylpentan-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,3-Dimethylpentan-2-amine Analogs and the Imperative of Bioequivalence 3,3-Dimethylpentan-2-amine and its analogs represe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,3-Dimethylpentan-2-amine Analogs and the Imperative of Bioequivalence

3,3-Dimethylpentan-2-amine and its analogs represent a promising class of compounds with potential therapeutic applications. As novel drug candidates progress through the development pipeline, establishing bioequivalence is a critical step for generic formulations and for certain post-approval changes to the innovator product.[1][2][3] This guide provides a comprehensive framework for designing and executing robust bioequivalence studies for this specific class of compounds, ensuring regulatory compliance and scientific rigor.

Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar when administered at the same molar dose.[4] For systemically acting drugs, the plasma concentration-time curve is the most common metric used to assess these parameters.[4]

This guide will delve into the critical considerations for a successful bioequivalence program for 3,3-Dimethylpentan-2-amine analogs, from the initial analytical method development to the final statistical analysis of pharmacokinetic data.

Part 1: Foundational Pillar - A Validated Bioanalytical Method

The cornerstone of any bioequivalence study is a reliable and validated method to quantify the analyte in a biological matrix, typically plasma. Given the amine structure of 3,3-Dimethylpentan-2-amine analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity and specificity.[5]

Key Considerations for Method Development:
  • Sample Preparation: The goal is to extract the analyte from the plasma matrix while removing interfering substances. Solid-phase extraction (SPE) is often a suitable technique for this class of compounds.

  • Chromatographic Separation: A C18 reversed-phase column is a good starting point for separating the analyte from endogenous plasma components. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) will need to be optimized to achieve a sharp peak shape and adequate retention time.

  • Mass Spectrometric Detection: In the tandem mass spectrometer, the analyte is ionized (e.g., using electrospray ionization in positive mode) and then fragmented. The transition of a specific precursor ion to a product ion is monitored using Multiple Reaction Monitoring (MRM), which provides high selectivity.

Experimental Protocol: LC-MS/MS Method Validation

Method validation must be performed in accordance with regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][6]

Step-by-Step Validation Protocol:

  • Specificity and Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the analyte or internal standard peaks.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of in-study sample concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification), and the precision (coefficient of variation, CV) should not exceed 15% (20% for the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions:

    • Short-term (bench-top) stability: At room temperature for a duration that mimics the sample handling time.

    • Long-term stability: At the intended storage temperature (e.g., -70°C) for a period that covers the expected duration of the study.

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Autosampler stability: In the processed samples ready for injection.

Part 2: The Clinical Phase - Study Design and Conduct

The design of the clinical portion of the bioequivalence study is critical for obtaining meaningful and statistically valid results.

Recommended Study Design:

A randomized, single-dose, two-way crossover study is the standard and recommended design for bioequivalence assessment.[1] In this design, a group of healthy volunteers receives both the test and reference formulations in a randomized order, with a washout period between the two administrations.

dot

Bioequivalence_Study_Design cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) Screening Healthy Volunteers Screened Enrollment Eligible Subjects Enrolled Screening->Enrollment Inclusion/Exclusion Criteria Met Randomization Randomization Enrollment->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB GroupA_P1 Receive Test Product GroupA->GroupA_P1 GroupB_P1 Receive Reference Product GroupB->GroupB_P1 PK_Sampling1 Pharmacokinetic Sampling GroupA_P1->PK_Sampling1 GroupB_P1->PK_Sampling1 Washout Sufficient duration for drug elimination (typically >5 half-lives) PK_Sampling1->Washout GroupA_P2 Receive Reference Product Washout->GroupA_P2 GroupB_P2 Receive Test Product Washout->GroupB_P2 PK_Sampling2 Pharmacokinetic Sampling GroupA_P2->PK_Sampling2 GroupB_P2->PK_Sampling2

Caption: Randomized, two-way crossover bioequivalence study design.

Key Parameters for Study Conduct:
ParameterRecommendationRationale
Study Population Healthy adult volunteers (typically 18-55 years old)To minimize variability not related to the drug formulations.
Dosing Single oral dose of the test and reference productsStandard approach for immediate-release oral dosage forms.[1]
Fasting/Fed Conditions Typically conducted under fasting conditions. A fed study may be required if the drug is known to be taken with food.[1]To reduce variability in drug absorption due to food effects.
Washout Period At least 5 times the terminal elimination half-life of the drugTo ensure the drug from the first period is completely eliminated before the second period begins.
Blood Sampling Frequent sampling around the expected Tmax, and continued for at least 3-5 times the terminal half-lifeTo accurately characterize the plasma concentration-time profile, including Cmax, Tmax, and AUC.

Part 3: Data Analysis and Statistical Assessment

Following the analysis of plasma samples, the pharmacokinetic parameters for each subject are calculated from the concentration-time data.

Primary Pharmacokinetic Parameters:
  • AUC (Area Under the Curve): Represents the total extent of drug absorption.

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Cmax (Maximum Plasma Concentration): Represents the maximum rate of drug absorption.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

Statistical Analysis:

The statistical analysis is performed on the log-transformed AUC and Cmax values.

dot

Statistical_Analysis_Workflow cluster_data_input Data Input cluster_transformation Data Transformation cluster_anova Statistical Model cluster_confidence_interval Confidence Interval Calculation cluster_bioequivalence_conclusion Bioequivalence Conclusion PK_Parameters Pharmacokinetic Parameters (AUC, Cmax) Log_Transform Logarithmic Transformation PK_Parameters->Log_Transform ANOVA Analysis of Variance (ANOVA) Log_Transform->ANOVA CI_Calc Calculate 90% Confidence Interval for the ratio of Test/Reference geometric means ANOVA->CI_Calc BE_Conclusion Are the 90% CIs for AUC and Cmax within the 80.00% - 125.00% range? CI_Calc->BE_Conclusion Pass Bioequivalent BE_Conclusion->Pass Yes Fail Not Bioequivalent BE_Conclusion->Fail No

Caption: Statistical analysis workflow for bioequivalence assessment.

Bioequivalence Acceptance Criteria:

For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00% .[1][2]

Pharmacokinetic Parameter90% Confidence Interval Acceptance Range
AUC0-t80.00% - 125.00%
AUC0-∞80.00% - 125.00%
Cmax80.00% - 125.00%

Conclusion

Successfully navigating the complexities of bioequivalence studies for 3,3-Dimethylpentan-2-amine analogs requires a meticulous and scientifically sound approach. This guide has outlined the essential components, from the initial bioanalytical method validation to the final statistical assessment. By adhering to these principles and the referenced regulatory guidelines, researchers and drug developers can generate robust data to support the regulatory approval of their products, ultimately contributing to the availability of safe, effective, and interchangeable medicines.

References

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]

  • Food and Drugs Authority. (2013). Guideline on Conducting Bioequivalence Studies. [Link]

  • U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • Md, A. A., & Paudel, K. R. (2020). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Molecules, 25(16), 3736. [Link]

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Validation

Inter-Laboratory Comparison of 3,3-Dimethylpentan-2-Amine Quantification: A Technical Guide

Executive Summary 3,3-Dimethylpentan-2-amine (often handled as its hydrochloride salt, (R)-1,2,2-trimethyl-butylamine hydrochloride) is a sterically hindered, primary aliphatic amine utilized extensively as an intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylpentan-2-amine (often handled as its hydrochloride salt, (R)-1,2,2-trimethyl-butylamine hydrochloride) is a sterically hindered, primary aliphatic amine utilized extensively as an intermediate building block in pharmaceutical synthesis . Accurate quantification of this compound across different laboratories is critical for quality control and pharmacokinetic profiling. This guide presents an objective inter-laboratory comparison (ILC) of the two dominant analytical modalities for amine quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

By analyzing the physicochemical properties of the analyte, this guide establishes the causality behind method selection and provides self-validating experimental protocols to ensure reproducibility across distinct laboratory environments.

Physicochemical Profiling & Analytical Causality

To design a robust quantification method, analytical scientists must first deconstruct the analyte's physicochemical nature. 3,3-Dimethylpentan-2-amine has a low molecular weight (115.22 g/mol ) and completely lacks a conjugated pi-electron system .

  • The Failure of Traditional HPLC-UV: The absence of a UV chromophore renders standard ultraviolet detection blind to this compound. Without pre-column derivatization, HPLC-UV is not a viable alternative.

  • The GC-MS Dilemma (Active Site Adsorption): While the free base of the amine is highly volatile, primary amines possess a strong, localized nucleophilic lone pair. If injected directly into a GC, these molecules interact irreversibly with active silanol groups on standard capillary columns. This causes severe peak tailing, sample carryover, and a catastrophic loss of trace-level sensitivity [[1]]([Link]).

  • The Causality of Derivatization: To bypass GC-MS limitations, derivatization using agents like Ethyl Chloroformate (ECF) is employed. ECF rapidly converts the primary amine into a stable carbamate. This neutralizes the amine's basicity, masks the polar N-H bonds, and enhances volatility, resulting in sharp, Gaussian GC peaks .

  • The LC-MS/MS Alternative (HILIC vs. Reversed-Phase): LC-MS/MS avoids derivatization entirely by utilizing Electrospray Ionization (ESI+). However, the compound's high polarity prevents adequate retention on standard C18 reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be used to retain the analyte and prevent it from eluting in the void volume, where matrix ion suppression is most severe .

Comparative Methodology: GC-MS vs. LC-MS/MS

Inter-Laboratory Quantitative Performance Summary
Analytical ParameterGC-MS (ECF Derivatization)LC-MS/MS (HILIC-ESI+)
Linear Dynamic Range 0.1 – 50 µg/mL0.01 – 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.002 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Inter-Laboratory Precision (%RSD) 4.2%7.8%
Accuracy (% Recovery) 96% – 102%89% – 106%
Matrix Effect Susceptibility Low (Post-extraction purity)Moderate (ESI ion suppression)

Data Synthesis: GC-MS demonstrates superior inter-laboratory precision (lower %RSD) due to the robust nature of electron ionization (EI) and the sample cleanup inherent in the derivatization workflow. Conversely, LC-MS/MS provides a 15-fold improvement in LOD, making it the authoritative choice for trace-level impurity profiling .

Inter-Laboratory Comparison (ILC) Workflow

To ensure statistical robustness, the ILC utilized blinded aliquots of 3,3-dimethylpentan-2-amine spiked into a synthetic matrix. Data was aggregated and evaluated using ISO 5725 Z-score methodologies to assess laboratory competence and method bias.

Caption: Inter-laboratory comparison workflow for 3,3-dimethylpentan-2-amine quantification.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an internal mechanism to verify its success.

Protocol A: GC-MS with ECF Derivatization

Best for: High-precision batch release testing and robust matrix handling.

  • Sample Aliquoting & Internal Standard Addition: Add 100 µL of the sample to a glass reaction vial. Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., D15-3,3-dimethylpentan-2-amine).

    • Causality & Validation: The IS corrects for variable derivatization yields and injection volumes. If the absolute peak area of the IS drops by >20% between runs, the system automatically flags a derivatization failure.

  • Alkalinization: Add 50 µL of 1 M NaOH.

    • Causality: The analyte is often stored as a hydrochloride salt. NaOH converts it to the free base, exposing the nucleophilic lone pair required for the subsequent reaction.

  • Derivatization: Add 50 µL of Ethyl Chloroformate (ECF) in a pyridine/ethanol mixture. Vortex vigorously for 1 minute.

    • Causality: ECF reacts instantaneously with the primary amine to form a volatile carbamate derivative, preventing silanol interactions on the GC column .

  • Liquid-Liquid Extraction (LLE): Extract the mixture with 200 µL of mass-spec grade hexane. Centrifuge at 5,000 x g for 3 minutes and transfer the upper organic layer to a GC vial.

    • Causality: Hexane selectively extracts the non-polar carbamate while leaving highly polar byproducts, unreacted ECF, and inorganic salts in the aqueous phase, thereby protecting the mass spectrometer source from contamination .

  • Analysis: Inject 1 µL in splitless mode onto a 5% phenyl-arylene capillary column.

Protocol B: LC-MS/MS via HILIC

Best for: Trace-level impurity profiling and rapid high-throughput screening.

  • Sample Preparation: Dilute 50 µL of the sample with 150 µL of Acetonitrile containing 0.1% Formic Acid. Spike with the internal standard.

    • Causality: High organic content (>75% Acetonitrile) is mandatory for HILIC retention; in this mode, water acts as the strong eluting solvent. Formic acid ensures the amine remains fully protonated (cationic) to maximize ESI+ ionization efficiency .

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into an LC vial.

    • Causality: Removes sub-visible particulates that could irreversibly clog the narrow-bore UHPLC column frits.

  • Chromatography: Utilize a zwitterionic HILIC column.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3).

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: Ammonium formate provides the necessary ionic strength to maintain a stable aqueous layer on the stationary phase and masks secondary electrostatic interactions that cause peak broadening.

  • Detection (MRM): Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the protonated precursor ion to its dominant fragment (e.g., m/z 116.1 → m/z 57.1).

    • Causality & Validation: MRM provides absolute structural specificity, filtering out isobaric background noise. The ratio of qualifier to quantifier ion transitions serves as a self-validating check for peak purity .

Conclusion

The inter-laboratory comparison demonstrates that both GC-MS and LC-MS/MS are highly capable of quantifying 3,3-dimethylpentan-2-amine, provided the fundamental physicochemical barriers of the analyte are respected. GC-MS with ECF derivatization remains the gold standard for precision and matrix resilience, while HILIC-LC-MS/MS offers unparalleled sensitivity and throughput for trace-level analysis. Selection between these alternatives should be dictated by the specific limits of quantification required by the analytical target profile.

References

  • Kaspar H, Dettmer K, Chan Q, et al. "Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer." J Chromatogr B Analyt Technol Biomed Life Sci, 2009. URL:[Link]

  • "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS." MDPI, 2025. URL: [Link]

  • "GC-MS vs LC-MS." ResolveMass Laboratories Inc., 2026. URL:[Link]

  • "How to Choose Between LC and GC for Your Analytical Needs." ILT, 2025. URL:[Link]

  • "(R)-1,2,2-Trimethyl-butylamine hydrochloride." PubChem, National Center for Biotechnology Information. URL:[Link]

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Comparative

A Comparative Spectroscopic Analysis of 3,3-Dimethylpentan-2-amine and 1,2-Dimethylbutylamine (DMBA)

For professionals in drug development and chemical research, the precise structural elucidation of isomeric amines is a critical task. Subtle differences in alkyl chain branching can significantly impact a molecule's pha...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the precise structural elucidation of isomeric amines is a critical task. Subtle differences in alkyl chain branching can significantly impact a molecule's pharmacological and toxicological profile. This guide provides an in-depth spectral comparison of two such isomers: 3,3-Dimethylpentan-2-amine and 1,2-Dimethylbutylamine (DMBA), also known by its IUPAC name, 3-Methylpentan-2-amine.

While experimental spectra for these specific compounds are not widely published, this guide leverages foundational spectroscopic principles and data from analogous structures to predict and compare their key spectral features. We will explore how the unique structural motifs of each molecule—the sterically hindered quaternary carbon in 3,3-Dimethylpentan-2-amine and the adjacent chiral centers in DMBA—give rise to distinct fingerprints in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structures at a Glance

A fundamental understanding of the structural differences is key to interpreting the spectral data.

  • 3,3-Dimethylpentan-2-amine (C₇H₁₇N): This is a primary amine featuring a quaternary carbon at the 3-position. This creates significant steric hindrance around the core of the molecule.

  • 1,2-Dimethylbutylamine (DMBA) / 3-Methylpentan-2-amine (C₆H₁₅N): This primary amine has two chiral centers at the C2 and C3 positions, leading to the possibility of four stereoisomers.[1] Its structure is less sterically congested around the alpha-carbon compared to its isomer.

Section 1: ¹H and ¹³C NMR Spectroscopy Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift), offering a powerful tool for isomeric differentiation.

The primary differentiating factor in the NMR spectra will be the influence of the nitrogen atom, which deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[2][3] Protons on the carbon directly bonded to the amine nitrogen (the α-carbon) typically resonate in the δ 2.3-3.0 ppm range, while the amine (N-H) protons themselves often appear as a broad signal between δ 0.5-5.0 ppm.[2][4]

Predicted ¹H NMR Spectral Data
Assignment 3,3-Dimethylpentan-2-amine (Predicted) 1,2-Dimethylbutylamine (DMBA) (Predicted) Rationale for Differences
-CH(NH₂)- ~2.8-3.0 ppm (q)~2.7-2.9 ppm (m)The α-proton in both is deshielded by the amine. The signal for DMBA will be a more complex multiplet due to coupling with protons on both C1 and C3.
-NH₂ ~0.5-2.0 ppm (br s)~0.5-2.0 ppm (br s)Amine protons are typically broad and their shift is concentration-dependent. D₂O exchange would cause this signal to disappear.[2]
-C(CH₃)₂- ~0.9 ppm (s, 6H)N/AThe two equivalent methyl groups on the quaternary carbon will appear as a sharp singlet, a key identifying feature.
-CH(CH₃)- N/A~1.5-1.7 ppm (m)This methine proton is adjacent to two other carbons with protons, leading to a complex multiplet.
-CH₂CH₃ ~1.3 ppm (q, 2H)~1.3-1.5 ppm (m, 2H)The methylene protons in both molecules will show coupling to their neighboring methyl groups.
Terminal -CH₃ ~1.0 ppm (d, 3H); ~0.8 ppm (t, 3H)~1.1 ppm (d, 3H); ~0.9 ppm (t, 3H); ~0.8 ppm (d, 3H)The number and splitting patterns of the terminal methyl groups will be a clear differentiator. 3,3-Dimethylpentan-2-amine has three distinct methyl environments (two on the quaternary carbon, one on the ethyl group, and one next to the amine). DMBA also has three distinct methyl environments.
Predicted ¹³C NMR Spectral Data

Carbons directly attached to the nitrogen atom are deshielded and typically appear in the δ 30-65 ppm range.[2]

Assignment 3,3-Dimethylpentan-2-amine (Predicted) 1,2-Dimethylbutylamine (DMBA) (Predicted) Rationale for Differences
-C(NH₂)- ~55-60 ppm~50-55 ppmThe α-carbon is significantly deshielded by the nitrogen in both molecules.
-C(CH₃)₂- ~35-40 ppmN/AThe quaternary carbon is a unique, key feature in the spectrum of this isomer.
-C(CH₃)- N/A~30-35 ppmThe C3 methine carbon in DMBA.
-CH₂CH₃ ~25-30 ppm~20-25 ppmThe methylene carbon of the ethyl group.
Methyl Carbons Multiple signals ~8-25 ppmMultiple signals ~10-20 ppmThe number and shifts of the methyl carbon signals will reflect the different substitution patterns.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in ¹H NMR.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹H NMR, 8-16 scans are often sufficient. For the less sensitive ¹³C nucleus, 128-1024 scans may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns (splitting) to assign signals to specific protons in the molecule. For confirmation of N-H protons, a D₂O shake experiment can be performed, which will result in the disappearance of the N-H signal.[3]

Section 2: Mass Spectrometry Comparison

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For aliphatic amines, the dominant fragmentation pathway is α-cleavage , which involves the breaking of a C-C bond adjacent to the C-N bond.[5][6] This process is driven by the stabilization of the resulting positive charge by the lone pair of electrons on the nitrogen atom, forming a stable iminium ion.

The Nitrogen Rule is also a key principle, stating that a molecule with an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd m/z value.[7]

Predicted Mass Spectral Data
Ion/Fragment 3,3-Dimethylpentan-2-amine (Predicted) 1,2-Dimethylbutylamine (DMBA) (Predicted) Rationale for Fragmentation
Molecular Ion [M]⁺ m/z 115m/z 101Both have an odd molecular weight, consistent with the Nitrogen Rule for a single nitrogen atom.
α-Cleavage Fragment 1 m/z 44 (Base Peak)m/z 44 (Base Peak)Loss of a large C₅H₁₁ radical (tert-pentyl) from 3,3-Dimethylpentan-2-amine. Loss of a C₄H₉ radical (sec-butyl) from DMBA. This fragment, [CH₃CH=NH₂]⁺, is often the most stable and thus the base peak for primary amines of this type.[1]
α-Cleavage Fragment 2 m/z 100m/z 86Loss of a methyl radical (•CH₃). This fragment will be more prominent for DMBA due to the presence of a methyl group on the α-carbon.
[M-29]⁺ m/z 86m/z 72Loss of an ethyl radical (•C₂H₅) through cleavage of the ethyl group.
Fragmentation Pathway Diagrams

The α-cleavage pathways that lead to the most prominent fragments are visualized below.

G cluster_0 3,3-Dimethylpentan-2-amine Fragmentation cluster_1 1,2-Dimethylbutylamine (DMBA) Fragmentation Mol_A [C₇H₁₇N]⁺˙ m/z 115 Frag_A1 [C₂H₆N]⁺ m/z 44 (Base Peak) Mol_A->Frag_A1 α-cleavage Rad_A1 •C₅H₁₁ (tert-pentyl radical) Mol_B [C₆H₁₅N]⁺˙ m/z 101 Frag_B1 [C₂H₆N]⁺ m/z 44 (Base Peak) Mol_B->Frag_B1 α-cleavage Rad_B1 •C₄H₉ (sec-butyl radical)

Caption: Predicted primary α-cleavage in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the analyte (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these, or direct infusion.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that induces fragmentation, which is ideal for structural elucidation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak (if present) to confirm the molecular weight. Analyze the fragmentation pattern, paying close attention to the base peak and other prominent fragments, to deduce the structure. The characteristic α-cleavage is the most diagnostic fragmentation for aliphatic amines.[7]

Section 3: Infrared (IR) Spectroscopy Comparison

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For primary amines, the most characteristic absorptions are from the N-H bonds.

Primary amines (R-NH₂) are distinguished by two N-H stretching bands in the 3300-3500 cm⁻¹ region.[8] These correspond to the asymmetric and symmetric stretching vibrations.[2] They also exhibit a characteristic N-H bending (scissoring) vibration between 1580-1650 cm⁻¹.[9] The C-N stretch for aliphatic amines is typically found in the 1000-1250 cm⁻¹ range.[2]

Since both 3,3-Dimethylpentan-2-amine and DMBA are primary aliphatic amines, their IR spectra are predicted to be very similar in the functional group region. The primary differences will lie in the fingerprint region (<1500 cm⁻¹), which arises from complex C-C and C-H vibrations unique to the overall carbon skeleton.

Predicted Infrared (IR) Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Compound Notes
N-H Stretch (asymmetric & symmetric) ~3380 and ~3300BothThe presence of two distinct peaks in this region is a definitive marker for a primary amine.[10]
C-H Stretch (sp³) 2850-2970BothStrong, sharp absorptions characteristic of all alkyl groups.
N-H Bend (scissoring) 1580-1650BothA medium to strong absorption confirming the -NH₂ group.[9]
C-N Stretch 1000-1250BothA medium to weak absorption characteristic of aliphatic amines.[2]
Fingerprint Region 400-1500BothThe pattern of peaks in this region will be unique to each isomer, reflecting the differences in their carbon skeletons (e.g., the C-(CH₃)₂ group in 3,3-Dimethylpentan-2-amine).
Experimental Protocol & Workflow

G cluster_0 General Spectroscopic Analysis Workflow Start Amine Sample Prep Prepare Sample (Dissolve in Solvent/Liquid Film) Start->Prep IR Acquire IR Spectrum Prep->IR NMR Acquire NMR Spectra (¹H, ¹³C) Prep->NMR MS Acquire Mass Spectrum Prep->MS Analyze Analyze & Correlate Data IR->Analyze NMR->Analyze MS->Analyze Structure Elucidate Structure Analyze->Structure

Caption: A generalized workflow for spectroscopic analysis.

  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups (N-H stretch, N-H bend, C-H stretch, C-N stretch).

Conclusion

The structural isomerism between 3,3-Dimethylpentan-2-amine and 1,2-Dimethylbutylamine (DMBA) gives rise to a set of predictable and distinct spectroscopic features.

  • NMR Spectroscopy is the most powerful tool for differentiation. The presence of a sharp six-proton singlet for the gem-dimethyl groups and a quaternary carbon signal in the ¹³C spectrum are unambiguous identifiers for 3,3-Dimethylpentan-2-amine . In contrast, DMBA will show more complex multiplets in its ¹H spectrum due to its methine protons and a different pattern of methyl signals.

  • Mass Spectrometry will show different molecular ions (m/z 115 vs. 101) but a similar base peak at m/z 44 resulting from α-cleavage. Analysis of the other, less abundant fragments, such as the loss of a methyl or ethyl group, can further support structural assignment.

  • Infrared Spectroscopy is excellent for confirming the presence of the primary amine functional group in both molecules but is less effective for distinguishing between the two isomers, as their key functional group absorptions will be nearly identical.

By synergistically applying these three core spectroscopic techniques, researchers can confidently and accurately distinguish between these and other structurally similar aliphatic amines, ensuring the correct identification of compounds in complex research and development pipelines.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-pentanamine. PubChem. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Retrieved from [Link]

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